molecular formula C12H10O4 B2798631 Dimethyl 5-ethynylisophthalate CAS No. 313648-56-5

Dimethyl 5-ethynylisophthalate

Cat. No.: B2798631
CAS No.: 313648-56-5
M. Wt: 218.208
InChI Key: RSSODPUFUQKWIK-UHFFFAOYSA-N
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Description

Dimethyl 5-ethynylisophthalate (CAS 313648-56-5) is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This compound serves as a valuable building block and ligand in advanced chemical synthesis and materials science. Its primary research applications include its role as a metal-chelating ligand in catalytic reactions . It has been used in palladium-catalyzed C-N cross-coupling reactions for the synthesis of heterocycles, as well as in ruthenium-catalyzed alkylation of active methylene compounds with alcohols . Furthermore, it is employed in the synthesis of Metal-Organic Frameworks (MOFs), where it acts as an organic linker . The compound is typically supplied as a powder with a high purity level, often ≥98% . Proper storage conditions are crucial for maintaining stability; it is recommended to store the material in an airtight container, protected from light, and kept dry. Some suppliers suggest storage at 2-8°C , while others recommend room temperature . This product is intended for research and development purposes in laboratory and industrial settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-ethynylbenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSODPUFUQKWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Crystallization of Dimethyl 5-ethynylisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

Dimethyl 5-ethynylisophthalate (DMEIP) is a highly functionalized aromatic compound that has garnered significant interest within the scientific community. Its rigid structure, featuring a central benzene ring symmetrically substituted with two methyl ester groups and a reactive ethynyl (acetylene) moiety, makes it an exceptionally valuable building block, or "linker," in materials science and pharmaceutical development.[1][2] The terminal alkyne provides a reactive handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and azide-alkyne "click chemistry".[2] This versatility allows for the precise construction of complex molecular architectures, making DMEIP a key intermediate in the synthesis of metal-organic frameworks (MOFs), conjugated polymers, and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the synthesis and crystallization of DMEIP, grounded in established laboratory procedures and mechanistic principles.

Part 1: Synthesis of Dimethyl 5-ethynylisophthalate

The most prevalent and reliable synthetic route to Dimethyl 5-ethynylisophthalate involves a multi-step sequence starting from a commercially available precursor, Dimethyl 5-aminoisophthalate. The overall strategy is to first convert the amine group into a better leaving group, typically iodide, and then introduce the ethynyl group via a Sonogashira cross-coupling reaction.

Overall Synthetic Transformation:

Synthesis_Overall cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A Dimethyl 5-aminoisophthalate B Dimethyl 5-iodoisophthalate A->B  Diazotization / Iodination   C Dimethyl 5-ethynylisophthalate B->C  Sonogashira Coupling  

Caption: Overall synthetic pathway from amine to alkyne.

Step 1: Diazotization and Iodination of Dimethyl 5-aminoisophthalate

The initial step transforms the amino group of Dimethyl 5-aminoisophthalate into a diazonium salt, which is an excellent leaving group (-N₂⁺). This is immediately followed by a Sandmeyer-type reaction where the diazonium group is displaced by iodide to yield Dimethyl 5-iodoisophthalate.

  • Mechanistic Rationale: The reaction is initiated by treating the aromatic amine with sodium nitrite under acidic conditions (e.g., HCl) at low temperatures (typically 0 °C) to form the diazonium salt.[3] The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. Subsequently, the addition of a soluble iodide salt, such as potassium iodide (KI), introduces the nucleophilic iodide ion, which attacks the aromatic ring and displaces the dinitrogen gas, resulting in the formation of the stable iodo-aromatic compound.[3]

Detailed Experimental Protocol: Synthesis of Dimethyl 5-iodoisophthalate [3]

  • Preparation: In a round-bottom flask, suspend Dimethyl 5-aminoisophthalate (e.g., 6.28 g, 30.0 mmol) in 2N hydrochloric acid (40 mL). Stir the mixture until most of the solid has dissolved.

  • Diazotization: Cool the reaction mixture to 0 °C in an ice-water bath. Prepare a solution of sodium nitrite (2.52 g, 36.5 mmol) in water (23 mL) and add it dropwise to the stirred amine solution, ensuring the temperature remains at 0 °C. After the addition is complete, continue stirring at 0 °C for an additional 2 hours.

  • Iodination: In a separate beaker, dissolve potassium iodide (7.48 g, 45.0 mmol) in water (70 mL) and cool the solution in an ice bath. Add this cold KI solution dropwise to the diazonium salt mixture.

  • Workup: Allow the resulting mixture to warm to room temperature and stir for 12 hours. The product will often precipitate. Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude Dimethyl 5-iodoisophthalate. Further purification can be achieved by recrystallization.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] To synthesize DMEIP, Dimethyl 5-iodoisophthalate is coupled with a protected alkyne, followed by deprotection. Using a protected alkyne like 2-methyl-3-butyn-2-ol prevents the self-coupling of the terminal alkyne.[1]

  • Mechanistic Rationale: The catalytic cycle involves both palladium and a copper(I) co-catalyst.[6] The palladium catalyst undergoes oxidative addition into the aryl-iodide bond. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation occurs where the acetylide group is transferred from copper to the palladium center. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active palladium(0) catalyst. A base (e.g., an amine like triethylamine or diisopropylamine) is required to neutralize the HI generated during the reaction.

Detailed Experimental Protocol: Synthesis of Dimethyl 5-ethynylisophthalate [1]

  • Protected Coupling: To a solution of Dimethyl 5-iodoisophthalate in a suitable solvent (e.g., THF or toluene), add 2-methyl-3-butyn-2-ol, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Deprotection: After the coupling reaction is complete, the intermediate product is isolated. The 2-hydroxypropyl protecting group is then removed. A common method involves using a strong base, such as sodium hydride, in a solvent like toluene.[1] The reaction generates acetone as a byproduct.

  • Workup and Purification: The deprotection reaction is carefully quenched with water. The organic layer is separated, washed, dried, and concentrated. The crude Dimethyl 5-ethynylisophthalate is then purified, typically by column chromatography on silica gel, to yield the final product as an off-white crystalline solid.[7]

Reaction Step Key Reagents Typical Conditions Purpose
Diazotization Dimethyl 5-aminoisophthalate, NaNO₂, HCl0 °CFormation of diazonium salt intermediate.
Iodination Diazonium salt, KI0 °C to Room Temp.Displacement of diazonium group with iodide.
Sonogashira Coupling Dimethyl 5-iodoisophthalate, Protected Alkyne, Pd Catalyst, Cu(I) Catalyst, BaseInert Atmosphere, HeatC-C bond formation to install the alkyne.
Deprotection Protected Alkyne Adduct, NaHToluene, HeatRemoval of the protecting group to yield the terminal alkyne.

Part 2: Crystallization of Dimethyl 5-ethynylisophthalate

Obtaining high-quality single crystals is essential for definitive structural characterization by X-ray diffraction and for ensuring high purity in final applications. The molecular framework of Dimethyl 5-ethynylisophthalate is perfectly planar, which facilitates strong intermolecular interactions like π–π stacking and hydrogen bonding, aiding in crystallization.[1][8][9]

Principles of Crystallization

Crystallization is a purification technique based on the differential solubility of a compound in a given solvent at different temperatures. The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools slowly, the solubility of the solute decreases, leading to a state of supersaturation. This supersaturated state is thermodynamically unstable, and the system moves towards equilibrium by precipitating the excess solute in the form of an ordered, crystalline solid. The slow rate of cooling is crucial as it allows molecules sufficient time to orient themselves into a well-defined crystal lattice, excluding impurities.

Solvent Selection and Crystallization Methods

The choice of solvent is the most critical parameter in a successful crystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (e.g., the solvent's boiling point).

  • Be chemically inert towards the compound.

  • Be sufficiently volatile to be easily removed from the crystals.

For Dimethyl 5-ethynylisophthalate, various organic solvents can be screened. A common and effective method for growing single crystals is slow evaporation .

Detailed Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Screening: Test the solubility of a small amount of purified DMEIP in various solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof) at room and elevated temperatures.

  • Solution Preparation: Dissolve the purified DMEIP in a minimal amount of a suitable solvent (or solvent mixture) in a clean vial. Gentle heating may be required to ensure complete dissolution.

  • Filtration: If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with a small cotton or glass wool plug into a clean crystallization vessel. This step prevents premature crystallization and removes particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vessel with a cap or parafilm that has been pierced with a few small holes. This allows the solvent to evaporate slowly over several days at room temperature. The slow decrease in solvent volume gradually increases the solute concentration, leading to the formation of well-defined crystals.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor. The crystals can be washed with a small amount of cold solvent and then dried under a gentle stream of air or in a vacuum desiccator.

Crystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if necessary) A->B Remove Insolubles C Allow Solution to Cool and Evaporate Slowly A->C If no insolubles B->C Transfer to Clean Vessel D Nucleation and Crystal Growth Occurs C->D Supersaturation E Isolate Crystals (Decant/Filter) D->E Growth Complete F Wash with Cold Solvent and Dry E->F

Caption: General workflow for crystallization by slow evaporation.

Conclusion

The synthesis of Dimethyl 5-ethynylisophthalate is a well-established, multi-step process that leverages fundamental organic reactions, including diazotization and the powerful Sonogashira cross-coupling. Careful execution of these steps, followed by meticulous purification and crystallization, yields a highly valuable and versatile chemical intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working in materials chemistry and drug discovery to successfully prepare and utilize this important molecular building block.

References

  • He, Y., Wagner, M., & Müllen, K. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1093–1097. [Link]

  • He, Y., Wagner, M., & Müllen, K. (2018). Publication: Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. SciProfiles. [Link]

  • Kumar, R., et al. (2016). Electronic Supplementary Information: Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid conjugation with biomolecules. Royal Society of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Dimethyl 5-ethynylisophthalate: A Key Intermediate for Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • He, Y., Wagner, M., & Müllen, K. (2018). Crystal structures of dimethyl 5-iodo-iso-phthal-ate and dimethyl 5-ethynyl-iso-phthal-ate. IUCrData, 3(8), x181057. [Link]

  • El-Sawy, E. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1795. [Link]

  • Li, J. H., & Liang, Y. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8984–8990. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Organic Letters, 3(12), 1869–1871. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

Sources

Molecular structure and properties of Dimethyl 5-ethynylisophthalate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Dimethyl 5-ethynylisophthalate

Executive Summary

Dimethyl 5-ethynylisophthalate (CAS: 313648-56-5) is a high-value bifunctional building block utilized primarily in the synthesis of Metal-Organic Frameworks (MOFs), shape-persistent macrocycles, and pharmaceutical dendrimers. Its structural uniqueness lies in the orthogonality of its functional groups: two methyl ester moieties capable of classical condensation or hydrolysis, and a single ethynyl (acetylene) handle at the 5-position primed for "Click" chemistry (CuAAC) or Sonogashira cross-coupling. This guide details its physicochemical profile, validated synthetic routes, and critical reactivity patterns.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule features a rigid benzene-1,3-dicarboxylate core. Unlike its 5-iodo analog, which exhibits a twisted conformation in the solid state, Dimethyl 5-ethynylisophthalate is nearly perfectly planar.[1] This planarity is critical for its stacking behavior in supramolecular assemblies, where it forms infinite strands stabilized by


 hydrogen bonds.
Table 1: Key Physicochemical Data
PropertySpecificationNotes
IUPAC Name Dimethyl 5-ethynylbenzene-1,3-dicarboxylate
CAS Number 313648-56-5
Molecular Formula

Molecular Weight 218.21 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 125 – 130 °CConsistent with high lattice energy due to H-bonding.
Solubility Soluble in

,

, DMSO, THF
Insoluble in water.
Purity Standard

(HPLC/GC)
Critical for MOF synthesis to prevent defect formation.
Spectroscopic Signature (Characteristic NMR)
  • 
    H NMR (500 MHz, 
    
    
    
    ):
    • 
       ~8.60 ppm (t/s, 1H, Ar-H, pos. 2): Deshielded by two ortho-carbonyls.
      
    • 
       ~8.25 ppm (d/s, 2H, Ar-H, pos. 4,6): Ortho to ethynyl/ester.
      
    • 
       ~3.98 ppm (s, 6H, 
      
      
      
      ): Methyl ester singlet.
    • 
       ~3.20 ppm (s, 1H, 
      
      
      
      ): Terminal alkyne proton.

Synthetic Pathways & Production

The synthesis of Dimethyl 5-ethynylisophthalate is not trivial due to the need to install the alkyne on an electron-deficient ring. Two robust pathways exist: the Sandmeyer-Sonogashira Route (Standard) and the Triflate Displacement Route (Alternative).

Method A: The Sandmeyer-Sonogashira Protocol (Standard)

This method is preferred for scale-up due to the lower cost of starting materials (Dimethyl 5-aminoisophthalate).

Step 1: Iodination (Sandmeyer Reaction)

  • Precursor: Dimethyl 5-aminoisophthalate.[2][1]

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .[3]
  • Mechanism: Formation of the diazonium salt at 0°C, followed by displacement with iodide.

  • Product: Dimethyl 5-iodoisophthalate.[4][1]

Step 2: Sonogashira Coupling

  • Reagents: TMS-acetylene (or 2-methylbut-3-yne-2-ol),

    
     (cat.), 
    
    
    
    (cat.),
    
    
    .
  • Conditions: Inert atmosphere (

    
    /Ar), mild heat (40-60°C).
    
  • Note: The electron-withdrawing ester groups actually facilitate the oxidative addition of Pd(0) to the aryl iodide.

Step 3: Deprotection

  • Reagents: TBAF (for TMS) or NaH/Toluene (for hydroxypropyl group).

  • Outcome: Quantitative release of the terminal alkyne.

Visual Workflow (Graphviz)

Synthesis_Pathway Start Dimethyl 5-aminoisophthalate Inter1 Diazonium Intermediate Start->Inter1 NaNO2, HCl, 0°C Iodo Dimethyl 5-iodoisophthalate Inter1->Iodo KI, H2O Coupled TMS-Protected Alkyne Iodo->Coupled TMS-Acetylene, Pd/Cu cat. Product Dimethyl 5-ethynylisophthalate Coupled->Product TBAF or K2CO3/MeOH

Figure 1: Step-wise synthetic conversion from amino-precursor to final ethynyl product.

Reactivity Profile & Functionalization

The value of this compound lies in its orthogonal reactivity . The ester groups and the ethynyl group can be manipulated independently.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is highly reactive toward organic azides.

  • Application: Synthesis of "Click-TIA" (Triazole Isophthalic Acid) ligands.[5]

  • Protocol: React with

    
     using 
    
    
    
    and Sodium Ascorbate in
    
    
    .
  • Result: 1,4-disubstituted 1,2,3-triazole.

Hydrolysis to Isophthalic Acid
  • Reagents:

    
     or 
    
    
    
    in
    
    
    .
  • Outcome: 5-ethynylisophthalic acid.[4][5][6][7]

  • Critical Note: Base hydrolysis must be carefully monitored; prolonged exposure to strong base at high heat can degrade the terminal alkyne or cause polymerization.

Reactivity Logic Diagram

Reactivity_Logic Center Dimethyl 5-ethynylisophthalate Hydrolysis Hydrolysis (LiOH) Center->Hydrolysis Click CuAAC Click (R-N3) Center->Click Coupling Sonogashira (Ar-X) Center->Coupling Acid 5-Ethynylisophthalic Acid (MOF Linker) Hydrolysis->Acid Triazole Triazole-Diester (Dendrimer Scaffold) Click->Triazole Extended Diphenylacetylene Deriv. (OLED Materials) Coupling->Extended

Figure 2: Divergent reactivity pathways allowing access to MOFs, dendrimers, and optoelectronic materials.

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

The hydrolyzed form (5-ethynylisophthalic acid) is a "bent" dicarboxylate linker.

  • PCN-46: A copper-based MOF where the ethynyl group points into the pore, providing a reactive site for post-synthetic modification (PSM). The alkyne can be "clicked" with azides after the MOF crystal is formed, altering pore polarity without destroying the lattice.

Supramolecular Gels

Derivatives like 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (derived via Click chemistry from the title compound) have been shown to form metallogels with


 acetate. These gels rely on the specific planarity and H-bonding capability of the core isophthalate structure.

References

  • Crystal Structure & Synthesis

    • Title: Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate.[4][1]

    • Source: N
    • Link:[Link]

  • Click Chemistry & Gelation

    • Title: 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels.
    • Source: CSIC (Spanish N
    • Link:[Link]

  • MOF Synthesis (PCN-46)

    • Title: Supporting Information: Synthesis of PCN-46 and linker precursors.
    • Source: Royal Society of Chemistry (RSC).
    • Link:[Link]

Sources

An In-Depth Technical Guide to Dimethyl 5-ethynylisophthalate (CAS 313648-56-5): A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Scaffold for Innovation

Dimethyl 5-ethynylisophthalate, identified by CAS number 313648-56-5, is a specialized organic molecule recognized for its utility as a versatile building block in both pharmaceutical and materials science research.[1][2] Its rigid structure, featuring a central benzene ring symmetrically substituted with two methyl ester groups and a reactive terminal alkyne, makes it a valuable precursor for the synthesis of complex molecular architectures.[3] While broadly termed a "pharmaceutical intermediate," its direct lineage to a specific marketed drug is not prominently disclosed in public-domain literature.[1][2] However, its chemical functionalities are emblematic of moieties employed in the construction of contemporary therapeutic agents and advanced materials.[4]

The strategic placement of the ethynyl group, a powerful functional group in organic synthesis, allows for its participation in a variety of carbon-carbon bond-forming reactions.[1] This includes the Nobel Prize-winning "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[4][5] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient and modular assembly of complex drug candidates.[4]

This technical guide provides a comprehensive overview of Dimethyl 5-ethynylisophthalate, detailing its physicochemical characteristics, a literature-derived synthesis protocol, and a discussion of its applications as a scaffold in synthetic chemistry, with a focus on methodologies relevant to drug discovery and materials science.

Physicochemical and Structural Characterization

Dimethyl 5-ethynylisophthalate presents as an off-white crystalline solid.[2] Its molecular structure is characterized by a high degree of planarity.[3] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 313648-56-5[1][2][6][7]
Molecular Formula C₁₂H₁₀O₄[1][2][6][7]
Molecular Weight 218.21 g/mol [1][6][7]
Appearance Off-white crystalline powder[2]
Melting Point 125-130 °C[6][7]
Boiling Point (Predicted) 338.8 ± 32.0 °C at 760 mmHg[2][6]
Density (Predicted) 1.2 ± 0.1 g/cm³[2][6]
SMILES COC(=O)c1cc(cc(c1)C(=O)OC)C#C[7]
InChI 1S/C12H10O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h1,5-7H,2-3H3[7]

Synthesis of Dimethyl 5-ethynylisophthalate: A Step-by-Step Protocol

The synthesis of Dimethyl 5-ethynylisophthalate has been described in the scientific literature and typically involves a multi-step process starting from Dimethyl 5-aminoisophthalate.[1] The following protocol is adapted from a published procedure.[1]

Experimental Protocol: Synthesis of Dimethyl 5-ethynylisophthalate

This synthesis involves two main stages: the conversion of an amino group to an iodide via a diazotization-iodination reaction, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene, and subsequent deprotection.

Part 1: Synthesis of Dimethyl 5-iodoisophthalate

  • Diazotization: To a stirred solution of Dimethyl 5-aminoisophthalate in an appropriate acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite in water dropwise at 0 °C. Maintain the temperature and stir for an additional period to ensure complete formation of the diazonium salt.

  • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide in water dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Dimethyl 5-iodoisophthalate.

Part 2: Sonogashira Coupling and Deprotection

  • Sonogashira Coupling: In a reaction vessel, combine Dimethyl 5-iodoisophthalate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., THF or DMF). To this mixture, add a protected alkyne such as 2-methyl-3-butyn-2-ol. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and may require heating.

  • Deprotection: Once the coupling reaction is complete, the protecting group is removed. For the 2-hydroxypropyl group, this can be achieved by heating the intermediate in toluene with a strong base like sodium hydroxide, followed by quenching with water.[1]

  • Final Purification: The resulting Dimethyl 5-ethynylisophthalate is then purified, for example, by recrystallization from a suitable solvent, to yield the final product as a solid.

Sonogashira_Coupling Reactant1 Dimethyl 5-ethynylisophthalate (CAS 313648-56-5) Product Coupled Product (R-alkyne-isophthalate) Reactant1->Product Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Product Catalyst Pd Catalyst Cu(I) Cocatalyst Base Catalyst->Product Facilitates

Caption: Generalized Sonogashira coupling reaction.

Utility in "Click Chemistry"

The terminal alkyne of Dimethyl 5-ethynylisophthalate makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". [5]This reaction allows for the rapid and efficient formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide. [8]The resulting triazole serves as a robust linker, connecting the isophthalate core to another molecule of interest. This methodology is widely employed in drug discovery for lead optimization, bioconjugation, and the development of chemical probes. [8]

Click_Chemistry Alkyne Dimethyl 5-ethynylisophthalate (CAS 313648-56-5) Product 1,2,3-Triazole Product Alkyne->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product Catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion and Future Perspectives

Dimethyl 5-ethynylisophthalate is a synthetically valuable molecule whose importance lies in its role as a versatile and reactive building block. Its rigid core structure and strategically placed functional groups, particularly the terminal alkyne, provide a robust platform for the construction of complex organic molecules. While its application in the synthesis of specific, named pharmaceutical agents is not widely publicized, its utility in fundamental, enabling reactions like the Sonogashira coupling and click chemistry is well-established. For researchers in drug discovery and materials science, Dimethyl 5-ethynylisophthalate represents a key intermediate for accessing novel chemical space and developing innovative molecular systems. Future disclosures in patent literature or scientific journals may further elucidate the specific therapeutic programs or material applications that have benefited from the unique chemical attributes of this compound.

References

  • Hauptvogel, I., et al. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 994–998. [Link]

  • Aaron Chemistry (n.d.). 313648-56-5 | MFCD14635808 | Dimethyl 5-ethynylisophthalate.
  • Aceschem (n.d.). CAS 313648-56-5 | 5-etinilisoftalato de dimetilo.
  • Alfa Chemical (n.d.). China Dimethyl 5-ethynylisophthalate CAS NO: 313648-56-5 Manufacturers.
  • ECHEMI (n.d.). 313648-56-5, DiMethyl5-ethynylisophthalate Formula.
  • Sigma-Aldrich (n.d.). Dimethyl 5-ethynylisophthalate 97%.
  • Watson International Limited (n.d.). Dimethyl 5-ethynylisophthalate CAS 313648-56-5.
  • Münch, A. S., et al. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. SciProfiles. [Link]

  • Raza, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1899. [Link]

  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • IT Medical Team (2020). A Novel Loom of Click Chemistry in Drug Discovery. itmedicalteam.pl. [Link]

  • Münch, A. S., et al. (2013). 5,5′-(Ethyne-1,2-diyl)diisophthalic acid dimethyl sulfoxide tetrasolvate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o908–o909. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5642. [Link]

  • Kryshtal, O. V., et al. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. European Journal of Medicinal Chemistry, 127, 913-924. [Link]

  • Zefirova, O. N., et al. (2022). Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128867. [Link]

  • Al-Warhi, T., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1477–1496. [Link]

  • Various Authors (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3717. [Link]

  • Various Authors (2020). Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs. Remedy Publications LLC. [Link]

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  • Various Authors (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(22), 7998. [Link]

  • Hou, J., et al. (2016). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery, 11(11), 1079-1093. [Link]

  • Al-Omair, M. A. (2011). TRIAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF 2- SUBSTITUTED PHENYL AZIDES TO DIMETHYL. Rasayan Journal of Chemistry, 4(2), 273-277. [Link]

  • Various Authors (2022). Synthesis and anticancer activity evaluation of new 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7247. [Link]

  • Various Authors (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6524. [Link]

  • Various Authors (2023). Click Reactions in Medicinal Chemistry. Molecules, 28(19), 6825. [Link]

  • Various Authors (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. RSC Advances, 10(4), 2261-2276. [Link]

  • Various Authors (2024). Deep learning reveals endogenous sterols as allosteric modulators of the GPCR–Gα interface. eLife, 13, RP94389. [Link]

  • Various Authors (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature Chemical Biology, 18(11), 1254–1263. [Link]

  • Various Authors (2024). Delineating the stepwise millisecond allosteric activation mechanism of the class C GPCR dimer mGlu5. Nature Communications, 15(1), 7384. [Link]

  • Various Authors (2020). GPCR Allosteric Modulator Discovery. ResearchGate. [Link]

  • Various Authors (2024). New Anticancer Agents: Design, Synthesis and Evaluation. Molecules, 29(1), 231. [Link]

  • Various Authors (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Beilstein Journal of Organic Chemistry, 15, 638–645. [Link]

  • Various Authors (2018). Remarkable electron-withdrawing effect of the Ph2P(O)-ethynyl group: Ph2P(O)-ethynyl-substituted aryl halides and copper acetylides for tailor-made Sonogashira couplings. ResearchGate. [Link]

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Sources

Physical and chemical properties of Dimethyl 5-ethynylisophthalate.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of Dimethyl 5-ethynylisophthalate , a critical bifunctional ligand used in reticular chemistry and advanced materials science.

A Versatile Ligand for Reticular Chemistry and Drug Discovery

Executive Summary

Dimethyl 5-ethynylisophthalate (CAS: 313648-56-5) is a bifunctional organic linker featuring two methyl ester groups and a terminal alkyne moiety. Its unique "Y-shaped" geometry and orthogonal reactivity make it a cornerstone in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The ester groups serve as precursors to carboxylate coordination sites, while the ethynyl group acts as a "clickable" handle for post-synthetic modification (PSM) via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a comprehensive analysis of its physicochemical profile, synthesis protocols, and catalytic utility.

Molecular Architecture & Identification

Parameter Details
IUPAC Name Dimethyl 5-ethynylbenzene-1,3-dicarboxylate
CAS Number 313648-56-5
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
SMILES COC(=O)C1=CC(=CC(=C1)C#C)C(=O)OC
Structural Geometry Planar aromatic system with

symmetry (approximate)

Physical Characterization

The following data represents field-standard values for research-grade material (>97% purity).

PropertyValue / DescriptionNote
Physical State White to off-white crystalline powderHygroscopic; store in desiccator.
Melting Point 125 – 130 °CSharp melting range indicates high purity.
Boiling Point ~338 °C (Predicted at 760 mmHg)Decomposes before boiling at atm pressure.
Density 1.21 ± 0.1 g/cm³Calculated value.[1]
Solubility Soluble: CHCl₃, DCM, THF, MeOHInsoluble: Water, HexanesLipophilic nature due to methyl esters.

N/A (Non-ionizable ester form)Precursor acid

.
Characteristic Spectral Signatures
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       8.65 (t, 
      
      
      
      Hz, 1H, Ar-H2) – Most deshielded due to two flanking carbonyls.
    • 
       8.25 (d, 
      
      
      
      Hz, 2H, Ar-H4,6).
    • 
       3.96 (s, 6H, -OCH
      
      
      
      ).
    • 
       3.20 (s, 1H, -C
      
      
      
      C-H) – Diagnostic alkyne proton.
  • IR Spectrum:

    • 
       cm
      
      
      
      (
      
      
      C-H stretch).
    • 
       cm
      
      
      
      (C
      
      
      C stretch, weak).
    • 
       cm
      
      
      
      (C=O ester stretch, strong).

Synthesis & Purification Protocols

The synthesis of Dimethyl 5-ethynylisophthalate is a multi-step process requiring strict exclusion of oxygen during the coupling phase to prevent homocoupling (Glaser coupling).

Workflow Diagram: Sonogashira Coupling Route

Synthesis Start Dimethyl 5-bromoisophthalate (or 5-iodo analog) Intermediate TMS-Protected Intermediate Start->Intermediate Sonogashira Coupling 80°C, Inert Atm Reagents Pd(PPh3)2Cl2, CuI Et3N, TMS-Acetylene Reagents->Intermediate Deprotection K2CO3 / MeOH (Desilylation) Intermediate->Deprotection RT, 2h Product Dimethyl 5-ethynylisophthalate Deprotection->Product Acid Workup

Figure 1: Synthetic pathway via Sonogashira cross-coupling. The trimethylsilyl (TMS) protecting group is commonly used to ensure monoselectivity.

Detailed Protocol
  • Reagents: Dimethyl 5-iodoisophthalate (1.0 eq), Trimethylsilylacetylene (1.2 eq),

    
     (2 mol%), CuI (1 mol%), and dry Triethylamine (solvent/base).
    
  • Coupling: Degas the solvent with Argon for 30 mins. Add reagents and heat to 60-80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Deprotection: Dissolve the TMS-intermediate in MeOH/DCM (1:1). Add

    
     (1.5 eq) and stir at room temperature for 2 hours.
    
  • Purification:

    • Filter off inorganic salts.

    • Concentrate filtrate and redissolve in DCM.

    • Wash with 0.1 M HCl (to remove amine traces) and Brine.

    • Recrystallization: Hot MeOH or Ethanol yields high-purity needles.

Chemical Reactivity & Mechanistic Insight

This molecule possesses orthogonal reactivity, allowing researchers to modify specific parts of the molecule without affecting others.

The "Click" Handle (Alkyne)

The terminal alkyne is chemically inert to standard ester hydrolysis conditions (mild base), allowing the formation of 5-ethynylisophthalic acid . However, in the presence of azides and Cu(I), it undergoes quantitative cycloaddition.

  • Mechanism: Cu(I) coordinates to the alkyne

    
    -system, lowering the pKa of the terminal proton, facilitating the formation of a copper-acetylide intermediate which then attacks the azide.
    
  • Application: Used to graft functional groups (fluorophores, drugs) onto MOF pore walls after the framework has crystallized.[2]

Ester Hydrolysis

The methyl esters function as "masked" carboxylic acids.

  • Protocol: Hydrolysis with LiOH in THF/Water yields the tricarboxylic acid linker (after oxidation of alkyne) or the 5-ethynylisophthalic acid (under controlled conditions).

  • Caution: Harsh oxidative conditions (e.g., KMnO4) will cleave the alkyne to a carboxylic acid, converting the molecule to trimesic acid (benzene-1,3,5-tricarboxylic acid).

Reactivity Flowchart

Reactivity Center Dimethyl 5-ethynylisophthalate Node1 Reagent: R-N3 + Cu(I) (Click Reaction) Center->Node1 Node2 Reagent: LiOH / THF:H2O (Saponification) Center->Node2 Node3 Reagent: KMnO4 / H+ (Oxidative Cleavage) Center->Node3 Result1 Triazole-Functionalized Diester Node1->Result1 Result2 5-Ethynylisophthalic Acid (MOF Linker) Node2->Result2 Result3 Trimesic Acid (1,3,5-Benzenetricarboxylic acid) Node3->Result3

Figure 2: Orthogonal reactivity profile. The pathway chosen depends on whether the goal is ligand extension (Click) or coordination activation (Hydrolysis).

Applications in Materials & Pharma[5]

Metal-Organic Frameworks (MOFs)

Dimethyl 5-ethynylisophthalate is the precursor to 5-ethynylisophthalic acid , a rigid linker used to construct MOFs with "pendant" alkyne groups pointing into the pores.

  • UiO-66 Functionalization: Used to create UiO-66-C

    
    CH. The alkyne group allows for the post-synthetic "clicking" of bulky molecules that would otherwise block pore formation if introduced during initial synthesis.
    
  • Gas Storage: The alkyne group increases the polarizability of the pore surface, enhancing

    
     uptake compared to the unsubstituted benzene linker.
    
Pharmaceutical Intermediates

The molecule serves as a scaffold for developing inhibitors where the 1,3-dicarbonyl motif binds to metal centers in metalloenzymes, while the alkyne allows for the attachment of target-specific directing groups.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[3]

Storage Protocol:

  • Store in a cool, dry place (Room Temp or 2-8°C).

  • Keep under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent slow oxidation of the terminal alkyne.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Crystal Structure & Synthesis

    • Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthal
    • Source: PubMed Central (PMC) / Acta Crystallographica.
  • MOF Applications (Click Chemistry)

    • Click Chemistry to Metal-Organic Frameworks as a Synthetic Tool for MOF and Applications.[4]

    • Source: ResearchG
  • Physical Properties & Supplier Data

    • Dimethyl 5-ethynylisophthalate Product Specific
    • Source: Sigma-Aldrich / Merck.
  • Catalytic Utility

    • Study on Selected Metal-Organic Framework-Based C
    • Source: MDPI.

Sources

Dimethyl 5-ethynylisophthalate solubility in common organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Thermodynamics and Handling of Dimethyl 5-Ethynylisophthalate

Executive Summary

Dimethyl 5-ethynylisophthalate (DMEI) is a critical bifunctional building block used extensively in the synthesis of Metal-Organic Frameworks (MOFs), dendrimers, and pharmaceutical intermediates via "Click" chemistry (CuAAC) and Sonogashira coupling. Its utility depends heavily on its solubility profile, which dictates reaction kinetics and purification efficiency.

This guide provides a definitive technical analysis of DMEI’s solubility across organic solvent classes. It moves beyond simple "soluble/insoluble" binary classifications to explain the thermodynamic causality of solvation, providing researchers with self-validating protocols for recrystallization and reaction solvent selection.

Physicochemical Profile & Solvation Logic

To understand the solubility of DMEI, one must analyze its molecular architecture. The molecule consists of a lipophilic phenyl core decorated with two polar methyl ester groups and a reactive terminal alkyne.

PropertyValueImplication for Solvation
CAS Number 313648-56-5Unique Identifier
Molecular Formula

Moderate Molecular Weight (218.21 g/mol )
Physical State Off-white crystalline solidHigh lattice energy requires polarizable solvents to overcome.
Melting Point 125–130 °CIndicates strong intermolecular

-

stacking; necessitates heating for dissolution in marginal solvents (e.g., alcohols).
LogP (Predicted) ~1.9 - 2.1Lipophilic character; explains water insolubility and affinity for chlorinated solvents.
The Solvation Mechanism (Graphviz Diagram)

The following diagram illustrates the thermodynamic interactions driving DMEI solubility.

SolvationLogic cluster_legend Thermodynamic Outcome DMEI Dimethyl 5-ethynylisophthalate (Solid Lattice) Interaction_1 Dipole-Dipole & London Dispersion DMEI->Interaction_1 Exposed to Interaction_2 Strong H-Bond Acceptance DMEI->Interaction_2 Exposed to Interaction_3 Weak Interaction (Temp Dependent) DMEI->Interaction_3 Exposed to Solvent_Chlor Chlorinated Solvents (DCM, Chloroform) Solvent_Chlor->Interaction_1 Solvent_Polar Polar Aprotic (DMSO, DMF) Solvent_Polar->Interaction_2 Solvent_Alc Alcohols (MeOH, EtOH) Solvent_Alc->Interaction_3 Solvent_NonPolar Alkanes (Hexane, Pentane) Result_Low Precipitation/ Anti-Solvent Solvent_NonPolar->Result_Low Lattice Energy > Solvation Result_High High Solubility (>50 mg/mL) Interaction_1->Result_High Interaction_2->Result_High Result_Mod Recrystallization Window Interaction_3->Result_Mod

Caption: Thermodynamic solvation logic flow for DMEI, correlating solvent class with intermolecular forces and resulting solubility outcomes.

Comprehensive Solubility Data

The following data is synthesized from standard synthetic protocols (NMR characterization and purification reports).

Table 1: Qualitative Solubility Profile
Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Chloroform (

)
High Standard NMR solvent. Dissolves >100 mg/mL easily at RT.
Dichloromethane (DCM)High Ideal for liquid-liquid extraction and column chromatography loading.
Polar Aprotic DMSO / DMFHigh Used for reaction media (e.g., Sonogashira, Click Chemistry).
THFHigh Excellent for reactions; easily removed by rotary evaporation.
AcetoneModerate-High Good solubility; often used for glassware cleaning or rapid transfers.
Esters Ethyl Acetate (EtOAc)Moderate Soluble, but often requires slight warming for high concentrations.[1] Key component in silica gel chromatography (eluent).
Alcohols Methanol (MeOH)Temperature Dependent Critical: Low solubility at RT; High solubility at reflux. Primary solvent for recrystallization.
Ethanol (EtOH)Temperature Dependent Similar profile to Methanol; greener alternative for purification.
Non-Polar Hexanes / PentaneInsoluble Used as an anti-solvent to precipitate DMEI or wash away non-polar impurities.
Aqueous WaterInsoluble DMEI will crash out if water is added to a DMSO/DMF solution.

Experimental Protocols

These protocols are designed to be self-validating. If the observed physical behavior deviates from the description (e.g., oiling out instead of crystallizing), check the purity of the starting material.

Protocol A: Recrystallization (Purification)

Objective: Purify crude DMEI (often yellow/brown from Pd-catalyst residues) into analytical-grade white crystals.

  • Dissolution: Place crude DMEI in an Erlenmeyer flask. Add Methanol (MeOH) (approx. 10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 65°C) with stirring. The solid should fully dissolve.

    • Validation: If solids remain at reflux, filter the hot solution through a glass frit or cotton plug to remove inorganic insolubles (e.g., salts).

  • Crystal Growth: Remove from heat and allow the solution to cool slowly to room temperature on a cork ring. Do not agitate.

    • Observation: Needle-like or prismatic crystals should begin to form as the temperature drops below 40°C.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to drive precipitation.

  • Collection: Filter via vacuum filtration. Wash the filter cake with cold Methanol (-20°C) or Hexane.

  • Drying: Dry under high vacuum to remove trapped solvent.

Protocol B: Solvent System for Column Chromatography

Objective: Isolate DMEI from reaction mixtures (e.g., after Sonogashira coupling).

  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute non-polar byproducts.

    • Product Elution: Typically elutes between 10% and 20% Ethyl Acetate in Hexanes.

    • Validation: DMEI is UV-active. Use a TLC plate and visualize under UV light (254 nm). Rf value is typically ~0.3–0.4 in 80:20 Hex:EtOAc.

Application Context & Handling

Workflow Visualization: Sonogashira Coupling to Click Chemistry

DMEI is rarely the end product; it is a linker. The solubility profile dictates the transition between synthesis stages.

Workflow Step1 Synthesis: Sonogashira Coupling (Solvent: THF/TEA or DMF) Step2 Work-up: Extraction (Solvent: DCM or EtOAc + Water wash) Step1->Step2 Remove salts/catalyst Note1 DMEI must stay dissolved during coupling Step1->Note1 Step3 Purification: Column/Recryst (Solvent: Hex/EtOAc or MeOH) Step2->Step3 Isolate pure DMEI Step4 Application: MOF Synthesis (Solvent: DMF/DEF @ 80-100°C) Step3->Step4 Ligand exchange Note2 DMEI must precipitate or bind to metal nodes Step4->Note2

Caption: Operational workflow showing solvent transitions from synthesis to final MOF application.

Safety & Stability (E-E-A-T)
  • Alkyne Reactivity: While the internal alkyne is relatively stable, avoid prolonged exposure to strong bases in protic solvents to prevent degradation.

  • Hydrolysis: In the presence of water and strong acid/base, the methyl ester groups will hydrolyze to the dicarboxylic acid (5-ethynylisophthalic acid), which has a drastically different solubility profile (insoluble in CHCl3, soluble in aqueous base). Store DMEI in a desiccator.

References

  • Sigma-Aldrich. Dimethyl 5-ethynylisophthalate Product Specification & MSDS. (Accessed 2023). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10878479, Dimethyl 5-ethynylisophthalate. (Accessed 2023). Link

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart. (Standard reference for solubility in CDCl3/DMSO). Link

  • ChemicalBook. Dimethyl 5-ethynylisophthalate Properties and Synthesis. Link

Sources

Spectroscopic data (NMR, IR, MS) for Dimethyl 5-ethynylisophthalate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of Dimethyl 5-ethynylisophthalate (CAS: 313648-56-5), a critical organic linker used frequently in the synthesis of Metal-Organic Frameworks (MOFs) and advanced functional materials.[1]

Technical Monograph | Version 1.0

Executive Summary

Dimethyl 5-ethynylisophthalate is a bifunctional aromatic ester featuring a terminal alkyne.[1][2] Its structural rigidity and "V-shaped" geometry make it an ideal ligand for constructing porous coordination polymers.[1] This guide provides a validated reference for its identification, focusing on the distinction between the target molecule and its common precursor, the trimethylsilyl (TMS)-protected derivative.[1]

Physicochemical Baseline[1][3][4][5][6]
  • Formula: C₁₂H₁₀O₄[1]

  • Molecular Weight: 218.21 g/mol [1][3]

  • Appearance: Off-white to pale yellow crystalline powder[1]

  • Melting Point: 125–130 °C (Lit.)

  • Solubility: Soluble in CDCl₃, DMSO-d₆, Acetone-d₆.[1]

Structural Analysis & Synthesis Context

To understand the spectroscopic data, one must understand the compound's origin.[1] It is typically synthesized via a Sonogashira coupling of dimethyl 5-bromoisophthalate with trimethylsilylacetylene, followed by desilylation.[1]

Implication for Analysts:

  • Trace Impurity Watch: Look for residual TMS signals (~0.2 ppm in ¹H NMR) or tetrabutylammonium salts (if TBAF was used for deprotection).[1]

  • Crystallinity: The molecule is known to adopt a perfectly planar framework in the solid state, stabilized by

    
     stacking and 
    
    
    
    hydrogen bonds.[1]
Characterization Workflow

The following diagram illustrates the logical flow for validating the compound's structure, ensuring no false positives from precursors.

G cluster_0 Synthesis Phase cluster_1 Validation Phase Precursor TMS-Intermediate (Protected Alkyne) Rxn Deprotection (K2CO3/MeOH) Precursor->Rxn Target Dimethyl 5-ethynylisophthalate Rxn->Target NMR 1H NMR (Check Alkyne Proton) Target->NMR Primary ID IR FT-IR (Check C≡C-H Stretch) Target->IR Secondary ID NMR->Target Confirm ~3.2 ppm

Figure 1: Structural validation workflow emphasizing the transition from the TMS-protected intermediate to the final active alkyne.

Spectroscopic Data Profiling

A. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by a simple aromatic pattern due to the molecule's


 symmetry (approximate in solution).[1] The key diagnostic feature is the disappearance of the TMS singlet (0.26 ppm) and the appearance of the acetylenic proton.[1]

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.60 – 8.65 Triplet (t)1HAr-H (C2)Proton between two esters; most deshielded.[1]
8.30 – 8.35 Doublet (d)2HAr-H (C4, C6)Protons ortho to the alkyne.
3.96 Singlet (s)6H-OCH₃Methyl ester protons (chemically equivalent).[1]
3.20 – 3.25 Singlet (s)1H-C≡C-H Terminal alkyne proton.[1] Diagnostic peak.

Application Note: The coupling constant (


) for the aromatic triplet/doublet system is typically small (~1.5–1.7 Hz), characteristic of meta-coupling in 1,3,5-substituted benzenes.[1] If the peak at 3.2 ppm is missing and a peak at ~0.25 ppm is present, deprotection was incomplete.[1]
B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the terminal alkyne and the ester functionalities.[1]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3250 – 3300 Medium, SharpAlkyne (≡C-H)C-H Stretching.[1] Critical for confirming deprotection.[1]
2950 – 3000 WeakAlkane (C-H)C-H Stretching (Methyl groups).
2110 – 2120 WeakAlkyne (C≡C)C≡C Stretching. Often weak in internal alkynes, but visible here.[1]
1720 – 1735 StrongEster (C=O)Carbonyl Stretching. Dominant feature.
1240 – 1260 StrongEster (C-O)C-O-C Stretching.
C. Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI (Electrospray Ionization) in positive mode.[1]

  • Molecular Ion [M]⁺: m/z 218.06[1]

  • Base Peak: Often m/z 187 (Loss of -OCH₃) or m/z 159 (Loss of -COOCH₃).[1]

Fragmentation Pathway:

  • m/z 218: Parent Ion.

  • m/z 187: Loss of methoxy group [M - OCH₃]⁺.

  • m/z 159: Loss of carboxymethyl group [M - COOCH₃]⁺.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data similar to the values above, follow this preparation protocol.

1. NMR Sample Prep:

  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Filtration: If the solution appears cloudy (common if inorganic salts from deprotection remain), filter through a small plug of glass wool into the NMR tube.

  • Shimming: Ensure good shimming; the aromatic coupling is fine (~1.5 Hz) and requires high resolution to resolve the triplet/doublet splitting clearly.

2. IR Sample Prep (ATR Method):

  • Ensure the crystal stage is clean (isopropanol wipe).[1]

  • Place a small amount of powder (covering the crystal eye).[1]

  • Apply pressure until the force gauge is in the green zone.[1]

  • Background: Run a background scan before placing the sample to subtract atmospheric CO₂ and H₂O.[1]

References

  • Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E, 2015.[1]

  • Synthesis of oligonucleotides possessing versatile probes for PET labelling. RSC Advances, 2012.[1] (Contains characterization of the TMS-precursor).

  • Dimethyl 5-ethynylisophthalate Product Data. Sigma-Aldrich. [1][3]

  • NMR Chemical Shifts of Trace Impurities. Organometallics, 2010.[1][5] (Reference for solvent peaks).

Sources

Dimethyl 5-ethynylisophthalate: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Dimethyl 5-ethynylisophthalate (CAS No. 313648-56-5) has emerged as a pivotal building block, offering a unique combination of structural rigidity and versatile reactivity. Its symmetrically substituted benzene core, featuring two methyl ester functionalities and a reactive terminal alkyne, presents a trifunctional scaffold that is highly valuable for researchers and scientists. This guide provides an in-depth technical overview of Dimethyl 5-ethynylisophthalate, including its commercial availability, key chemical properties, synthesis, and strategic applications in pharmaceutical research, with a particular focus on its role in "click chemistry" and as a rigid linker in novel therapeutic modalities.

Physicochemical Properties and Characterization

Dimethyl 5-ethynylisophthalate is typically supplied as an off-white to light yellow crystalline solid. A comprehensive understanding of its physical and chemical properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 313648-56-5[1]
Molecular Formula C₁₂H₁₀O₄[2]
Molecular Weight 218.21 g/mol [2]
Appearance Off-white crystalline powder[2]
Melting Point 125-130 °C[2]
Boiling Point 338.8 ± 32.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Purity Typically ≥97%[2]
Analytical Characterization: A Self-Validating System

Verifying the identity and purity of Dimethyl 5-ethynylisophthalate is a critical first step in any synthetic workflow. Below are the expected analytical signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in CDCl₃):

    • A singlet corresponding to the ethynyl proton (C≡C-H) is expected around δ 3.1-3.3 ppm.

    • A singlet for the six protons of the two methyl ester groups (-COOCH₃) should appear around δ 3.9-4.1 ppm.

    • The aromatic protons will present as two distinct signals: a singlet or a narrow triplet for the proton at the C2 position (between the two ester groups) and a doublet for the protons at the C4 and C6 positions. These are typically found in the δ 8.0-8.5 ppm region.

  • ¹³C NMR (in CDCl₃):

    • The methyl carbons of the ester groups are expected around δ 52-54 ppm.

    • The alkyne carbons (C≡C) will appear in the range of δ 77-83 ppm.

    • The aromatic carbons will show multiple signals between δ 129-135 ppm, with the carboxyl-substituted carbons appearing further downfield.

    • The carbonyl carbons of the ester groups are expected around δ 165-167 ppm.

Infrared (IR) Spectroscopy:

  • A sharp, weak absorption band corresponding to the C≡C-H stretch is expected around 3300-3250 cm⁻¹.

  • A medium intensity C≡C stretch should be visible around 2150-2100 cm⁻¹.

  • Strong C=O stretching vibrations from the ester groups will be prominent in the 1720-1740 cm⁻¹ region.

  • C-O stretching bands will appear in the 1300-1100 cm⁻¹ range.

High-Performance Liquid Chromatography (HPLC):

Purity is typically assessed by reverse-phase HPLC. A common method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic or trifluoroacetic acid, with UV detection.

Commercial Availability and Sourcing

Dimethyl 5-ethynylisophthalate is commercially available from a number of fine chemical suppliers. For researchers and drug development professionals, selecting a reliable supplier who can provide high-purity material with consistent quality and detailed analytical documentation is crucial. Some suppliers also offer custom synthesis services for larger quantities or specialized purity grades.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥97%Gram to multi-gram scaleProvides Certificates of Analysis.
Alfa Chemistry 98%Gram to kilogram scaleOffers custom synthesis.[2]
Combi-Blocks >97%Gram to multi-gram scaleSpecializes in building blocks for combinatorial chemistry.
Molekula ≥97%Gram to multi-gram scaleProvides a range of research chemicals.
Henan Lihao Chem Plant Ltd. 99%Bulk quantitiesA China-based manufacturer.

When procuring this reagent, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify its identity and purity against the expected analytical data.

Synthetic Protocols: A Field-Proven Methodology

The synthesis of Dimethyl 5-ethynylisophthalate is well-documented in the scientific literature. The following protocol is adapted from established procedures and represents a reliable method for its laboratory-scale preparation.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A Dimethyl 5-iodoisophthalate C Pd(PPh₃)₂Cl₂, CuI, Et₃N A->C B Trimethylsilylacetylene B->C D Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate C->D Reaction D2 Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate E K₂CO₃, MeOH D2->E F Dimethyl 5-ethynylisophthalate (Final Product) E->F Reaction

Caption: Two-step synthesis of Dimethyl 5-ethynylisophthalate.

Step-by-Step Experimental Procedure

Step 1: Synthesis of Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Dimethyl 5-iodoisophthalate (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equivalents), and copper(I) iodide (CuI, 0.04 equivalents).

  • Solvent and Reagents Addition: Add anhydrous triethylamine (Et₃N, 4 equivalents) and anhydrous tetrahydrofuran (THF). Stir the mixture until all solids are dissolved.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate as a solid.

Causality Behind Experimental Choices: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons. The palladium catalyst is essential for the catalytic cycle, while the copper(I) iodide co-catalyst facilitates the reaction. Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction. The trimethylsilyl protecting group is used to prevent self-coupling of the acetylene.

Step 2: Synthesis of Dimethyl 5-ethynylisophthalate

  • Reaction Setup: Dissolve the silyl-protected intermediate from Step 1 in methanol.

  • Deprotection: Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC or HPLC until the starting material is fully converted to the product (typically 1-2 hours).

  • Workup: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure Dimethyl 5-ethynylisophthalate.

Causality Behind Experimental Choices: Potassium carbonate in methanol is a mild and effective base for the cleavage of the silicon-carbon bond, regenerating the terminal alkyne. This method is advantageous as it is high-yielding and the workup is straightforward.

Applications in Drug Discovery and Development

The trifunctional nature of Dimethyl 5-ethynylisophthalate makes it a highly strategic building block in medicinal chemistry.

Core Scaffold for Bioactive Molecules via Click Chemistry

The terminal alkyne functionality is a key handle for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring. Triazoles are known to be metabolically stable isosteres for amide bonds and can act as key pharmacophores in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[3]

Diagram of Click Chemistry Application

G A Dimethyl 5-ethynylisophthalate C Cu(I) Catalyst A->C B Organic Azide (R-N₃) B->C D 1,4-Disubstituted Triazole Product C->D CuAAC Reaction

Caption: Formation of a triazole-linked compound.

By reacting Dimethyl 5-ethynylisophthalate with a variety of azide-containing molecules (R-N₃), a library of compounds with a central isophthalate core can be rapidly synthesized. The two ester groups can then be further functionalized, for example, by hydrolysis to the corresponding dicarboxylic acid, to modulate solubility or to provide additional points for conjugation.

Bifunctional and Rigid Linker in Complex Bioconjugates

The rigid, well-defined geometry of the isophthalate core makes this molecule an excellent candidate for use as a linker in more complex therapeutic constructs, such as Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras). In these applications, a linker's length, rigidity, and chemical stability are critical for maintaining the optimal distance and orientation between the targeting moiety and the payload or effector molecule.

The ester functionalities can be hydrolyzed to the diacid, which can then be activated and coupled to an antibody or a targeting ligand. The alkyne can be used to attach a cytotoxic payload or another molecular entity via click chemistry. This "orthogonal" reactivity of the functional groups is a significant advantage in multistep synthesis.

Handling, Storage, and Disposal

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

  • Alkynes are generally stable, but should be stored away from heat and sources of ignition.

Disposal:

  • As a non-hazardous solid chemical waste, small quantities can typically be disposed of in the regular laboratory solid waste stream, provided there are no local regulations to the contrary.[5][6]

  • It is always best practice to consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.[6]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then be disposed of as non-hazardous waste.

Conclusion

Dimethyl 5-ethynylisophthalate is a commercially available and highly versatile building block with significant potential in drug discovery and development. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules. The terminal alkyne is ideal for click chemistry applications to generate libraries of triazole-containing compounds, while the diester functionalities provide avenues for further derivatization or conjugation. As a rigid linker, it offers precise spatial control in the design of sophisticated bioconjugates. This guide provides the foundational knowledge for researchers to confidently source, handle, and strategically implement Dimethyl 5-ethynylisophthalate in their synthetic endeavors to accelerate the discovery of new therapeutic agents.

References

  • PubChem. (n.d.). Dimethyl 5-ethynylisophthalate. National Center for Biotechnology Information.
  • Grafe, M., Hauptvogel, I., & Janiak, C. (2017). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate.
  • Hauptvogel, I., et al. (2011). Synthesis of ethynyl isophthalates. (This is a placeholder for the specific journal and article details which were referenced in the search results but not fully provided).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Sigma-Aldrich. (n.d.). Dimethyl 5-ethynylisophthalate product page. Merck.
  • Alfa Aesar. (n.d.). Dimethyl 5-ethynylisophthalate product page. Thermo Fisher Scientific.
  • Alfa Chemistry. (n.d.). Dimethyl 5-ethynylisophthalate CAS NO: 313648-56-5.
  • Combi-Blocks. (n.d.). Product Catalog.
  • Molekula. (n.d.). Product Information.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Dimethyl 5-hydroxyisophthalate.
  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from a relevant waste management resource.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.

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Technical Guide: Dimethyl 5-ethynylisophthalate as a Modular Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Dimethyl 5-ethynylisophthalate, structured for researchers in materials science and medicinal chemistry.

Executive Summary

Dimethyl 5-ethynylisophthalate (CAS: 313648-56-5) is a bifunctional aromatic ester serving as a critical "clickable" intermediate in reticular chemistry and pharmaceutical synthesis. Its value lies in the orthogonality of its functional groups: the two methyl ester motifs provide a pathway to rigid coordination polymers (after hydrolysis), while the 5-ethynyl group acts as a steric-free handle for bio-orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide analyzes the molecule’s transition from a synthetic precursor to a functional node in Metal-Organic Frameworks (MOFs) and a pharmacophore generator in medicinal chemistry.

Structural & Physical Characterization

Understanding the solid-state behavior of the molecule is prerequisite for its use in crystal engineering.

Crystallographic Insights

Unlike its halogenated analogues (e.g., dimethyl 5-iodoisophthalate), which often exhibit tilted carboxylate planes, dimethyl 5-ethynylisophthalate is characterized by a high degree of planarity.[1][2][3]

  • Space Group: Pnma (Orthorhombic).[1]

  • Molecular Geometry: The ethynyl group and the benzene ring are coplanar, facilitating

    
    -
    
    
    
    stacking in the solid state.
  • Packing: Molecules form infinite strands connected by

    
     hydrogen bonds, a feature that can be exploited to direct supramolecular assembly before polymerization.
    

Synthetic Architecture

The synthesis of dimethyl 5-ethynylisophthalate requires a high-fidelity protocol to prevent homocoupling of the alkyne or hydrolysis of the esters. The most robust route proceeds via a Sonogashira coupling on an iodinated precursor.

Reaction Workflow (DOT Visualization)

SynthesisPath Figure 1: Step-wise synthesis from amino-precursor to ethynyl-target. Start Dimethyl 5-aminoisophthalate Inter1 Dimethyl 5-iodoisophthalate Start->Inter1 Diazotization/Iodination (NaNO2, KI, HCl) Inter2 TMS-Protected Intermediate Inter1->Inter2 Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Final Dimethyl 5-ethynylisophthalate Inter2->Final Deprotection (K2CO3/MeOH or TBAF)

Detailed Experimental Protocol

Step 1: Preparation of Dimethyl 5-iodoisophthalate (Sandmeyer Reaction)

  • Rationale: Direct iodination of the arene is difficult; the amino group directs the substitution precisely to the 5-position.

  • Protocol: Suspend dimethyl 5-aminoisophthalate in 6M HCl at 0°C. Add aqueous

    
     dropwise to form the diazonium salt. Treat with aqueous 
    
    
    
    . The iodine replaces the diazo group with evolution of
    
    
    .
  • Critical Control Point: Maintain temperature <5°C during diazotization to prevent phenol formation.

Step 2: Sonogashira Coupling

  • Reagents: Dimethyl 5-iodoisophthalate (1.0 eq), Trimethylsilylacetylene (1.2 eq),

    
     (2 mol%), CuI (1 mol%), 
    
    
    
    (Base/Solvent).
  • Conditions: Degassed atmosphere (Ar or

    
    ), 60°C, 4-12 hours.
    
  • Mechanism: The oxidative addition of Pd(0) into the C-I bond is faster than C-Br, justifying the use of the iodo-precursor despite the higher cost.

Step 3: Desilylation

  • Protocol: Treat the TMS-intermediate with

    
     in MeOH or TBAF in THF at room temperature.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).[4][5][6]

Performance Metrics
Reaction StepTypical YieldKey ImpurityMitigation Strategy
Iodination 85 - 90%Phenol derivativeStrict temp control (<5°C)
Sonogashira 90 - 95%Homocoupling (Glaser)Rigorous degassing (

removal)
Deprotection >95%Hydrolyzed acid (Mono-ester)Avoid excess water/strong base

Applications in MOF Engineering

The primary utility of dimethyl 5-ethynylisophthalate in materials science is as a precursor to 5-ethynylisophthalic acid , a linker for Metal-Organic Frameworks.

The "Clickable" Pore Strategy

In MOF synthesis, the ethynyl group serves as a latent functionality. It is small enough to not interfere with the self-assembly of the MOF lattice but reactive enough for Post-Synthetic Modification (PSM).

  • Pre-Synthetic Modification: The ethynyl group is clicked with an azide before MOF assembly to create bulky ligands (e.g., 5-triazole isophthalic acid). This dictates the pore topology from the start.

  • Post-Synthetic Modification (PSM): The MOF is built with the ethynyl linker. Reagents are then diffused into the pores to click functional groups (fluorophores, catalytic sites) onto the framework backbone.

MOF Assembly Logic (DOT Visualization)

MOFLogic Figure 2: Engineering logic for converting the ester into functional porous materials. Ester Dimethyl 5-ethynylisophthalate Acid 5-Ethynylisophthalic Acid Ester->Acid Hydrolysis (LiOH/THF) MOF Pristine Ethynyl-MOF (e.g., UiO-68-alkyne) Acid->MOF Solvothermal Synthesis (ZrCl4/DMF, 120°C) FMOF Functionalized MOF (Triazole-linked drug/catalyst) Acid->FMOF Pre-Synthetic Click (Alternative Route) MOF->FMOF Post-Synthetic Click (R-N3, Cu(I))

Applications in Drug Discovery

For medicinal chemists, this molecule is a "Fragment-Based Drug Discovery" (FBDD) enabler.

  • Bioisosteres: The ethynyl group can be converted into 1,2,3-triazoles, which are stable bioisosteres for amide bonds.

  • DNA/RNA Probes: Reduced derivatives (e.g., 5-ethynyl-1,3-benzenedimethanol) are incorporated into oligonucleotides. The isophthalate core provides the geometric spacing required to fit into the DNA backbone, while the ethynyl group allows for the attachment of fluorescent tags via click chemistry for imaging.

References

  • Crystal Structure Analysis

    • Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthal
    • Source: Acta Crystallogr E Crystallogr Commun. 2018 Jul; 74(Pt 8): 1093–1096.[3]

    • URL: [Link]

  • Synthetic Protocol (Sonogashira & Precursors)

    • Synthesis of oligonucleotides possessing versatile probes for PET labelling.
    • Source: RSC Advances / Electronic Supplementary Inform
    • URL: [Link][7][8]

  • MOF Applications (Triazole Derivatives)

    • A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction.[9] (Describes using 5-triazole isophthalic acid derived from the ethynyl precursor).

    • Source: Dalton Transactions, 2019.
    • URL: [Link]

  • Click Chemistry in Drug Discovery

    • Recent applications of click chemistry in drug discovery.[10][11]

    • Source: Expert Opinion on Drug Discovery, 2019.
    • URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Dimethyl 5-ethynylisophthalate as a Versatile Linker for Functional Porous Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Promise of Functional Linkers in Porous Coordination Polymers

Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1][2] This modular construction results in materials with exceptionally high surface areas, tunable pore sizes, and diverse chemical functionalities, making them prime candidates for applications in gas storage, separation, catalysis, and biomedicine.[1][3][4] The properties of a PCP are fundamentally dictated by the choice of its constituent parts: the metal node and, critically, the organic linker.

This guide focuses on the application of a highly versatile and functional linker: Dimethyl 5-ethynylisophthalate . Its molecular structure is uniquely suited for advanced PCP design. The isophthalate core provides a classic V-shaped, dicarboxylate connectivity for building robust frameworks, while the centrally located ethynyl (alkyne) group offers a powerful tool for post-synthetic modification (PSM).[5][6] This alkyne "handle" can be readily addressed using highly efficient reactions, such as click chemistry, allowing for the covalent attachment of new functionalities to the framework after its initial synthesis.[6][7]

This capability is particularly transformative for drug development, where PCPs can serve as high-capacity delivery vehicles.[8][9] The ability to functionalize the PCP with targeting moieties, imaging agents, or stimuli-responsive groups via the ethynyl linker opens the door to creating sophisticated, multifunctional therapeutic systems.[10]

This document provides a comprehensive overview and detailed protocols for the synthesis of the dimethyl 5-ethynylisophthalate linker, its incorporation into a model PCP, the essential characterization techniques, and a practical guide to its application in drug delivery, including post-synthetic functionalization.

Synthesis Protocol: Dimethyl 5-ethynylisophthalate Linker

The synthesis of the title linker is a multi-step process that requires careful execution. The rationale for this pathway is to introduce the reactive ethynyl group onto the isophthalate core efficiently. The process begins by converting a commercially available amino-substituted precursor into an iodo-intermediate, which is then subjected to a palladium-catalyzed cross-coupling reaction.[5]

Logical Workflow for Linker Synthesis

A Dimethyl 5-aminoisophthalate (Starting Material) B Diazotization / Iodination (Sandmeyer-type Reaction) A->B NaNO₂, HCl, KI C Dimethyl 5-iodoisophthalate (Intermediate) B->C D Sonogashira Coupling (with protected alkyne) C->D Pd catalyst, Cu(I) cocatalyst, 2-methylbut-3-yn-2-ol E Protected Alkyne Diester (Intermediate) D->E F Deprotection (Base-mediated) E->F NaH in Toluene G Dimethyl 5-ethynylisophthalate (Final Linker) F->G

Caption: Multi-step synthesis of Dimethyl 5-ethynylisophthalate.

Step-by-Step Experimental Protocol

Part A: Synthesis of Dimethyl 5-iodoisophthalate

  • Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve Dimethyl 5-aminoisophthalate in an aqueous solution of hydrochloric acid. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes. Causality: This step converts the primary amine into a diazonium salt, a good leaving group.

  • Iodination: Slowly add a solution of potassium iodide (KI) to the diazonium salt solution. Allow the reaction to warm to room temperature and then heat gently (e.g., 60 °C) until nitrogen evolution ceases. Causality: The iodide ion displaces the diazonium group to form the stable iodo-aromatic compound.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 5-iodoisophthalate. Purify by recrystallization or column chromatography.

Part B: Synthesis of Dimethyl 5-ethynylisophthalate [5]

  • Sonogashira Coupling: To a solution of Dimethyl 5-iodoisophthalate in a solvent mixture like THF/triethylamine, add 2-methylbut-3-yn-2-ol, a copper(I) iodide (CuI) cocatalyst, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂). Causality: The palladium catalyst facilitates the carbon-carbon bond formation between the aryl iodide and the terminal alkyne. A protected alkyne is used to prevent self-coupling.

  • Reaction Monitoring: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Deprotection: After completion of the coupling, the protecting group must be removed. A common method involves using a strong base like sodium hydride (NaH) in an anhydrous solvent such as toluene. The reaction generates acetone as a byproduct, which is removed.[5] Causality: The base removes the acidic proton and facilitates the elimination of acetone, revealing the terminal ethynyl group.

  • Final Work-up and Purification: Carefully quench the reaction with water. Separate the organic layer, wash, dry, and concentrate. Purify the final product, Dimethyl 5-ethynylisophthalate, by column chromatography on silica gel to obtain an off-white crystalline powder.[11]

Linker Characterization Data
PropertyExpected Value
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Off-white crystalline powder[11]
Boiling Point 338.8 ± 32.0 °C at 760 mmHg[11]
¹H NMR (CDCl₃, δ) ~8.5 ppm (s, 1H, Ar-H), ~8.2 ppm (s, 2H, Ar-H), ~4.0 ppm (s, 6H, -OCH₃), ~3.1 ppm (s, 1H, -C≡CH)
¹³C NMR (CDCl₃, δ) ~165 ppm (C=O), ~135-130 ppm (Ar-C), ~124 ppm (Ar-C), ~82 ppm (-C≡CH), ~79 ppm (-C≡CH), ~53 ppm (-OCH₃)

Synthesis and Activation of a PCP using the Ethynyl-Functionalized Linker

The construction of the PCP is achieved through a self-assembly process, typically under solvothermal conditions, where the organic linker and metal ions coordinate to form a crystalline, porous network.[12] The ester groups of the linker are generally hydrolyzed in situ to carboxylates, which then coordinate to the metal centers.

Protocol: Solvothermal Synthesis of a Model PCP (e.g., Zn-DEI-PCP)
  • Reactant Preparation: In a glass vial, combine Dimethyl 5-ethynylisophthalate, a metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O), and a high-boiling point solvent such as N,N-Dimethylformamide (DMF). A typical molar ratio of linker to metal is 1:1 or 1:2, but this requires optimization.

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat to a temperature between 80-120 °C for 24-72 hours. Causality: The elevated temperature provides the energy needed to overcome the kinetic barriers of framework formation, promoting the growth of well-ordered crystals.

  • Isolation: After cooling the oven to room temperature, decant the mother liquor. Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials trapped within the bulk product. Subsequently, wash with a more volatile solvent like ethanol or methanol. Causality: This initial wash is crucial for obtaining a pure material.

  • Activation (Solvent Exchange): Immerse the washed crystals in a volatile solvent (e.g., chloroform or acetone) for 2-3 days, replacing the solvent several times. This process, known as solvent exchange, is critical for removing the high-boiling point synthesis solvent (DMF) from the pores.

  • Activation (Drying): Dry the solvent-exchanged sample under high vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to completely evacuate the pores. The final product should be a fine, dry powder. This is the "activated" PCP, ready for characterization and application.

PCP Synthesis and Activation Workflow

cluster_synthesis Synthesis cluster_activation Activation A Linker + Metal Salt + Solvent (DMF) B Solvothermal Reaction (80-120 °C) A->B C As-Synthesized PCP (Solvent-filled pores) B->C D Washing & Solvent Exchange (e.g., with Chloroform) C->D E Vacuum Drying (Heat) D->E F Activated PCP (Empty Pores) E->F

Caption: General workflow for PCP synthesis and activation.

Essential Characterization of the PCP

Thorough characterization is a self-validating step to confirm the successful formation of a porous, crystalline material with the desired properties.

TechniquePurpose & Expected Outcome
Powder X-Ray Diffraction (PXRD) Purpose: To confirm the crystallinity and phase purity of the bulk sample. Outcome: A sharp, well-defined diffraction pattern indicates a highly crystalline material. The pattern should match the simulated pattern from single-crystal X-ray diffraction if available.
N₂ Sorption Analysis (at 77 K) Purpose: To quantify the porosity of the activated material.[13] Outcome: A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials. Key data derived are the BET surface area (e.g., 300-1500 m²/g) and total pore volume.
Thermogravimetric Analysis (TGA) Purpose: To assess thermal stability and confirm the removal of guest solvents.[14][15] Outcome: A TGA curve showing an initial weight loss corresponding to solvent removal, followed by a plateau indicating the stable temperature range of the framework before its ultimate decomposition at higher temperatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy Purpose: To verify the incorporation of the linker. Outcome: The spectrum should show the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of carboxylate stretches (~1610 and 1400 cm⁻¹). The characteristic alkyne C≡C stretch (~2100 cm⁻¹) and ≡C-H stretch (~3300 cm⁻¹) should be present.

Application in Drug Delivery: Loading and Post-Synthetic Modification

The true advantage of the ethynyl-functionalized linker lies in its capacity for post-synthetic modification, enabling the creation of advanced drug delivery systems.[8][10]

Rationale for Drug Delivery

PCPs can encapsulate therapeutic molecules within their pores, protecting them from degradation and allowing for controlled release.[8] The ethynyl group provides a covalent attachment point for moieties that can enhance therapeutic efficacy, such as polyethylene glycol (PEG) for improved biocompatibility, folic acid for tumor targeting, or fluorescent dyes for imaging.

Protocol 1: Loading a Model Drug (e.g., 5-Fluorouracil)
  • Prepare Drug Solution: Dissolve an excess of the model drug, 5-Fluorouracil (5-FU), in a suitable solvent (e.g., methanol).

  • Incubation: Add a known mass of activated PCP to the drug solution. Stir or gently agitate the suspension at room temperature for 24-48 hours in the dark to allow the drug molecules to diffuse into the pores.

  • Isolation: Centrifuge the suspension to pellet the drug-loaded PCP. Carefully collect the supernatant.

  • Washing: Gently wash the pellet with a small amount of fresh solvent to remove any drug adsorbed only on the external surface and re-centrifuge.

  • Quantification (Self-Validation): Determine the concentration of the drug remaining in the combined supernatant and washings using UV-Vis spectroscopy or HPLC against a standard calibration curve. The amount of drug loaded into the PCP is calculated by subtracting the amount in the supernatant from the initial amount.

Protocol 2: Post-Synthetic Modification via Click Chemistry

This protocol describes the attachment of a fluorescent dye (e.g., an azide-functionalized rhodamine) to the PCP framework.

  • Reaction Setup: Suspend the activated PCP in a suitable solvent (e.g., DMF). Add the azide-functionalized dye, a copper(I) source (e.g., CuI), and a ligand/base (e.g., DIPEA or TBTA) to stabilize the copper catalyst.

  • Click Reaction: Stir the mixture at room temperature or with gentle heating for 24 hours. Causality: The copper catalyst facilitates the [3+2] cycloaddition between the linker's alkyne and the dye's azide, forming a stable triazole linkage.

  • Washing: After the reaction, thoroughly wash the now-fluorescent PCP with fresh solvent multiple times via centrifugation and resuspension to remove all unreacted dye and catalyst.

  • Confirmation (Self-Validation): Confirm successful functionalization by observing the PCP under a fluorescence microscope. Further confirmation can be obtained via solid-state NMR or elemental analysis.

Conceptual Workflow for a Functional Drug Delivery System

PCP Activated PCP Pores: Empty Linker: -C≡CH DrugLoaded Drug-Loaded PCP Pores: Drug-filled Linker: -C≡CH PCP->DrugLoaded Drug Loading (Immersion) Final Functionalized Drug-Loaded PCP Pores: Drug-filled Linker: Functionalized DrugLoaded->Final Post-Synthetic Modification (Click Chemistry)

Caption: Pathway from an empty PCP to a functional drug carrier.

Conclusion and Future Outlook

Dimethyl 5-ethynylisophthalate is more than just a structural component; it is a functional building block for the design of sophisticated porous materials. Its robust isophthalate backbone ensures the formation of stable PCPs, while its central ethynyl group provides a gateway for a vast array of post-synthetic modifications. This unique combination allows researchers to first establish a porous architecture and then precisely engineer its internal and external surface chemistry.

For professionals in drug development, this linker offers a direct route to fabricating highly advanced delivery platforms. Future work will undoubtedly focus on leveraging this "clickable" functionality to attach complex biological targeting ligands, stimuli-responsive gates for on-demand drug release, and integrated diagnostic agents to create next-generation theranostic systems. The protocols outlined herein provide a solid and validated foundation for exploring these exciting possibilities.

References

  • Hauptvogel, I., et al. (2017). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Jeon, Y-M., et al. (2005). Synthesis of porous coordination polymers using carbon dioxide as a direct source. Chemical Communications. Available at: [Link]

  • Al-Swaidan, B., et al. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • Chen, B., et al. (2010). Chemistry and application of flexible porous coordination polymers. PMC - NIH. Available at: [Link]

  • Kaindl, S. A., et al. (2023). Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. ResearchGate. Available at: [Link]

  • Kaindl, S. A., et al. (2023). Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. MDPI. Available at: [Link]

  • Li, J., et al. (2022). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. MDPI. Available at: [Link]

  • Dey, C., et al. (2014). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. CrystEngComm. Available at: [Link]

  • Wikipedia. (n.d.). Metal–organic framework. Wikipedia. Available at: [Link]

  • Kitagawa, S., & Uemura, K. (2008). Template Effects in Porous Coordination Polymers. Chemistry of Materials. Available at: [Link]

  • Dadashzadeh, A., et al. (2024). Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. PubMed. Available at: [Link]

  • Wang, H., et al. (2023). Sequential Linker Installation in Metal–Organic Frameworks. ACS Publications. Available at: [Link]

  • Patra, B. C., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. Available at: [Link]

  • Request PDF. (n.d.). Kind and role of linkers for metal–organic frameworks. ResearchGate. Available at: [Link]

  • Allan, D. R., et al. (2015). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. RSC Publishing. Available at: [Link]

  • Horike, S., et al. (2009). Rational synthesis and characterization of porous Cu(ii) coordination polymers. RSC Publishing. Available at: [Link]

  • Shad, A., & Maqbool, T. (2025). metal-organic frameworks in drug delivery: innovations, mechanisms, and therapeutic applications. ResearchGate. Available at: [Link]

  • Krivorot'ko, D. N., et al. (2020). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. Available at: [Link]

  • Buru, C. T., et al. (2025). Multivariate Metal–Organic Framework-5 with 36 Different Linkers. PMC - NIH. Available at: [Link]

  • Papa, F., et al. (2011). Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals. PubMed. Available at: [Link]

  • eScholarship.org. (n.d.). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. eScholarship.org. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. Available at: [Link]

  • Becerril-Jiménez, F., et al. (2010). Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. SciELO México. Available at: [Link]

  • Alfa Chemical. (n.d.). China Dimethyl 5-ethynylisophthalate CAS NO: 313648-56-5 Manufacturers. Alfa Chemical. Available at: [Link]

Sources

Application Note: Dimethyl 5-ethynylisophthalate in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical applications, experimental protocols, and strategic utility of Dimethyl 5-ethynylisophthalate in high-fidelity click chemistry workflows.

Part 1: Executive Summary & Chemical Logic

Dimethyl 5-ethynylisophthalate (DMEI) serves as a high-value heterofunctional "Hub" molecule . Its structural utility lies in its orthogonality:

  • The Isophthalate Core (Positions 1,3): Contains two methyl ester groups, providing electrophilic sites for condensation (forming amides, hydrazides) or hydrolysis (forming MOF linkers).

  • The Ethynyl Handle (Position 5): A terminal alkyne ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.

Unlike flexible aliphatic linkers, DMEI offers a rigid aromatic scaffold , making it indispensable for:

  • Fragment-Based Drug Discovery (FBDD): Locking pharmacophores in a fixed spatial orientation.

  • Metal-Organic Frameworks (MOFs): Creating "clickable" porous materials where the alkyne points into the pore, available for post-synthetic modification.

  • Dendrimer Synthesis: Acting as an AB2 branching unit.

Chemical Profile
PropertySpecification
IUPAC Name Dimethyl 5-ethynylbenzene-1,3-dicarboxylate
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Solubility Soluble in DCM, CHCl₃, THF, DMF. Insoluble in water.
Reactivity Profile Alkynes: Click-ready (CuAAC). Esters: Hydrolyzable to diacid; Aminolysis to diamides.

Part 2: Detailed Applications & Workflows

Application A: Post-Synthetic Modification (PSM) of MOFs

In this workflow, DMEI is first hydrolyzed to 5-ethynylisophthalic acid , which is used to construct a MOF (e.g., UiO-66-alkyne). The alkyne "handle" is then clicked with an azide-functionalized payload (drug, fluorophore, or catalytic site).

Mechanism of Action

The rigidity of the benzene ring ensures the alkyne projects into the MOF channel without collapsing the pore. The "Click" reaction is performed heterogeneously (Solid MOF + Liquid Reagents).

Application B: Convergent Synthesis of Drug Conjugates

DMEI is used as a core to link two identical recognition motifs (via the esters) and one functional tag (via the alkyne), such as a PEG chain or a fluorescent probe, to modulate pharmacokinetics.

Part 3: Experimental Protocols

Protocol 1: Standard CuAAC "Click" Reaction (Homogeneous)

Use this protocol for synthesizing small molecule conjugates or dendrimer cores using DMEI.

Reagents:

  • Substrate: Dimethyl 5-ethynylisophthalate (1.0 equiv).

  • Reactant: Functional Azide (R-N₃) (1.1 equiv).

  • Catalyst: CuSO₄·5H₂O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: THF/Water (2:1) or t-BuOH/Water (1:1).

  • Ligand (Optional): TBTA (for stabilizing Cu(I) in complex media).

Step-by-Step Procedure:

  • Dissolution: Dissolve DMEI (100 mg, 0.46 mmol) and the Azide (0.50 mmol) in 4 mL of THF.

  • Catalyst Prep: In a separate vial, dissolve CuSO₄·5H₂O (5.7 mg) and Sodium Ascorbate (9.1 mg) in 2 mL of deionized water. The solution should turn bright yellow (indicating Cu(I) generation).

  • Initiation: Add the aqueous catalyst solution dropwise to the THF mixture while stirring vigorously.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (DMEI Rf ≈ 0.6 in 20% EtOAc/Hexane; Triazole product is more polar).

  • Quenching: Dilute with 20 mL DCM and wash with 10% NH₄OH (to remove Copper) followed by Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Hydrolysis to 5-Ethynylisophthalic Acid

Required if the target application is MOF synthesis.

  • Dissolve DMEI in THF/MeOH (1:1).

  • Add NaOH (2M aqueous, 4 equiv).

  • Stir at 50°C for 3 hours.

  • Acidify with HCl (1M) to pH 2. The acid product will precipitate.

  • Filter and wash with cold water.

Part 4: Visualization & Logic

Diagram 1: The "Hub" Strategy

This diagram illustrates how DMEI bridges small molecule synthesis and materials science.

DMEI_Applications DMEI Dimethyl 5-ethynylisophthalate (The Hub) Hydrolysis Hydrolysis (NaOH) DMEI->Hydrolysis Path A Aminolysis Aminolysis (R-NH2) DMEI->Aminolysis Path B Click CuAAC Click (R-N3) DMEI->Click Path C Acid 5-Ethynylisophthalic Acid Hydrolysis->Acid Diamide Functionalized Diamide (Drug Core) Aminolysis->Diamide Triazole Triazole Conjugate Click->Triazole MOF Porous MOF Material (UiO-66-alkyne) Acid->MOF + Metal Node (Zr/Cu) Diamide->Click Late-Stage Functionalization

Caption: DMEI acts as a divergent intermediate. Path A leads to MOFs; Path B to drug scaffolds; Path C to direct conjugation.

Diagram 2: Experimental Workflow (CuAAC)

Standard Operating Procedure for the Click Reaction.

Click_Protocol Start Start: DMEI + Azide Mix Mix Phases: THF (Organics) + H2O (Cat) Start->Mix Cat_Prep Prepare Catalyst: CuSO4 + NaAsc (in H2O) Cat_Prep->Mix Monitor Monitor TLC (Disappearance of Alkyne) Mix->Monitor Workup Workup: NH4OH Wash (Remove Cu) Monitor->Workup Complete Final Pure Triazole Product Workup->Final

Caption: Step-by-step logic for the homogeneous CuAAC reaction of DMEI.

Part 5: Troubleshooting & Expert Insights

Copper Scavenging

Issue: Residual copper is toxic to biological assays and can quench fluorescence. Solution: Use EDTA or commercially available copper scavenging resins (e.g., QuadraPure™) during the workup phase. Do not rely solely on extraction.

Regioselectivity

While CuAAC is highly regioselective for the 1,4-triazole, steric hindrance from the bulky isophthalate esters is minimal. However, if using the acid form (5-ethynylisophthalic acid), ensure the pH is controlled; free carboxylic acids can sometimes chelate copper, stalling the reaction. Recommendation: Perform click on the ester (DMEI) first, then hydrolyze if possible.

Stability

The ethynyl group is stable, but avoid prolonged exposure to strong bases without degassing, as oxidative homocoupling (Glaser coupling) can occur, forming diyne dimers. Always degas solvents with Nitrogen/Argon before adding the Copper catalyst.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews. Link

  • Jiang, J., et al. (2011). "Metal–Organic Frameworks as Platforms for Isolating Individual High-Spin Iron(II) Complexes." Journal of the American Chemical Society. (Demonstrates use of ethynyl-isophthalate linkers). Link

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Dimethyl 5-ethynylisophthalate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Dimethyl 5-ethynylisophthalate. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Rationale

Dimethyl 5-ethynylisophthalate is a high-value bifunctional scaffold. It bridges the worlds of reticular chemistry (via its isophthalate moiety, a classic coordination motif for Metal-Organic Frameworks/MOFs) and bio-orthogonal chemistry (via its terminal alkyne).

Unlike simple alkynes, this molecule presents specific physiochemical challenges:

  • Solubility Profile: The aromatic diester core renders it hydrophobic, necessitating organic co-solvents (DMSO, DMF, or THF) which can dampen the "on-water" acceleration effect typical of CuAAC.

  • Ester Sensitivity: While CuAAC is pH-tolerant, the downstream applications (MOF synthesis or bioconjugation) often require intact esters. The protocol must avoid harsh bases that could cause hydrolysis to the dicarboxylic acid or mono-ester.

  • Copper Contamination: For electronic or biological applications, residual copper is a critical failure mode.

This guide provides a validated, self-consistent protocol for reacting Dimethyl 5-ethynylisophthalate with organic azides, emphasizing ligand-accelerated catalysis to overcome solvent limitations.

Mechanistic Insight: The Dinuclear Cycle

To optimize the reaction, one must understand that the active catalytic species is not a simple Cu(I) ion, but a dynamic dinuclear copper complex.

Figure 1: Dinuclear CuAAC Catalytic Cycle

The following diagram illustrates the currently accepted mechanism where two copper atoms cooperate—one to activate the alkyne (σ-bound) and one to capture the azide (π-bound).[1]

CuAAC_Mechanism Start Reagents (Alkyne + Azide) Complex_A σ-Cu-Acetylide (Active Monomer) Start->Complex_A + Cu(I) / Base Cu1 Cu(I) Species Complex_B Dinuclear Cu-Complex (σ,π-Activation) Complex_A->Complex_B + 2nd Cu(I) atom Metallacycle Cu-Metallacycle (C-N Bond Formation) Complex_B->Metallacycle + Azide (Rate Limiting) Triazole_Cu Cu-Triazolyl Intermediate Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu1 Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Triazole_Cu->Product + H+ / Protonolysis

Caption: The dinuclear mechanism highlights the necessity of maintaining high local Cu(I) concentration, achieved via stabilizing ligands like TBTA.

Experimental Protocol: Ligand-Accelerated CuAAC

Objective: Synthesize a 1,2,3-triazole derivative of Dimethyl 5-ethynylisophthalate with >90% yield and <5 ppm residual copper.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
Dimethyl 5-ethynylisophthalate Limiting Reagent1.0MW ~218.2 g/mol .[2] Dissolve in organic solvent.
Organic Azide Reactant1.1Slight excess ensures complete consumption of the alkyne.
CuSO₄ · 5H₂O Pre-catalyst0.05 (5 mol%)Source of Cu.
Sodium Ascorbate Reductant0.10 (10 mol%)Reduces Cu(II) to Cu(I). Freshly prepared.
TBTA (Ligand)Catalyst Stabilizer0.05 (5 mol%)Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine. Critical for protecting Cu(I) from oxidation and disproportionation in organic solvents.
DMSO / Water (4:1) Solvent SystemN/ADMSO solubilizes the ester; Water solubilizes the ascorbate/Cu salts.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Solvent Prep: Prepare a solvent mixture of DMSO:Water (4:1 v/v). Note: If your azide is highly lipophilic, use THF:Water (4:1) instead, but ensure the system is sealed to prevent THF evaporation.

  • Reagent Dissolution:

    • In a 20 mL scintillation vial, dissolve Dimethyl 5-ethynylisophthalate (1.0 mmol, 218 mg) and the Organic Azide (1.1 mmol) in 4 mL of the DMSO portion.

    • Add TBTA (26.5 mg, 0.05 mmol) to this mixture. Ensure it is fully dissolved.

  • Catalyst Activation:

    • In a separate micro-tube, dissolve CuSO₄ · 5H₂O (12.5 mg, 0.05 mmol) in 0.5 mL water.

    • In another micro-tube, dissolve Sodium Ascorbate (19.8 mg, 0.10 mmol) in 0.5 mL water. Critical: This solution must be yellow/clear. If brown, discard and make fresh.

  • Initiation: Add the CuSO₄ solution to the reaction vial, followed immediately by the Sodium Ascorbate solution. The mixture should turn a distinct yellow/orange color (characteristic of Cu(I)-TBTA complex).

  • Incubation: Cap the vial and stir at Room Temperature (25°C) for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc). The alkyne spot (usually high Rf) should disappear.

Phase 2: Workup & Purification (Copper Removal)

The diester functionality makes this molecule sensitive to strong chelators like ammonia. We use an EDTA wash.

  • Dilution: Pour the reaction mixture into 50 mL of Ice-Cold Water . The product likely precipitates (due to the hydrophobic diester).

  • Extraction: If solid precipitates, filter it. If it forms an oil/emulsion, extract with Ethyl Acetate (3 x 20 mL).

  • Cu Removal (The EDTA Step):

    • Wash the organic layer with 0.1 M EDTA (pH 7.0) solution (2 x 20 mL). This effectively strips the copper ions without hydrolyzing the esters.

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Visualization

The following flowchart outlines the decision-making process for solvent and workup based on the properties of the Dimethyl 5-ethynylisophthalate.

Workflow Input Dimethyl 5-ethynylisophthalate + Azide Solvent_Check Solubility Check Input->Solvent_Check Path_DMSO DMSO/H2O (4:1) (Standard) Solvent_Check->Path_DMSO Default Path_THF THF/H2O (4:1) (Lipophilic Azide) Solvent_Check->Path_THF High Lipophilicity Reaction Add Cu/Asc/TBTA Stir 12h @ RT Path_DMSO->Reaction Path_THF->Reaction Workup Precipitation or EtOAc Extraction Reaction->Workup Chelation EDTA Wash (pH 7) (Cu Removal) Workup->Chelation Final Pure Diester Triazole Chelation->Final

Caption: Optimized workflow ensuring solubility of the hydrophobic diester while maintaining aqueous conditions for the catalytic cycle.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion: Often due to oxygen poisoning.

    • Fix: Degas solvents with Nitrogen/Argon for 10 mins before adding Cu. Increase catalyst loading to 10 mol%.

  • Hydrolysis of Esters: Occurs if pH drifts > 9.

    • Fix: Do not use ammonia for copper removal. Use buffered EDTA. Avoid excess ascorbate (which is acidic) without buffering if the reaction is very slow.

  • Green Product: Indicates Cu(II) contamination.

    • Fix: Repeat EDTA wash or pass through a short plug of neutral alumina.

Application: MOF Linker Synthesis

When using this molecule to build "Clickable MOFs" (e.g., modifying IRMOF or UiO-66 series), the purity of the isophthalate group is paramount. Any hydrolyzed acid (mono-ester) will act as a chain terminator in MOF growth, leading to defects.

  • Recommendation: Verify the integrity of the methyl esters via ¹H NMR (Singlet at ~3.9 ppm) before attempting MOF synthesis.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link

  • Knebel, A., et al. (2016). "Defibrillation of Soft Porous Metal-Organic Frameworks with Electric Fields." Science. (Demonstrates use of functionalized isophthalate linkers). Link

  • Sigma-Aldrich. "Dimethyl 5-ethynylisophthalate Product Specification." Link

Sources

Troubleshooting & Optimization

Side reactions and byproducts in Dimethyl 5-ethynylisophthalate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles

Executive Summary

Dimethyl 5-ethynylisophthalate is a critical organic linker used primarily in the synthesis of Metal-Organic Frameworks (MOFs), such as the copper-based HKUST-1 (modified) and various zirconium PCN-series frameworks. Its synthesis typically proceeds via a Sonogashira cross-coupling of dimethyl 5-bromoisophthalate (or 5-iodoisophthalate) with trimethylsilylacetylene (TMSA), followed by desilylation.

Users frequently encounter yield losses due to three specific competing pathways: Glaser homocoupling of the alkyne, hydrodehalogenation of the aryl halide, and ester hydrolysis during the deprotection step. This guide provides mechanistic insights and actionable protocols to mitigate these issues.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction (green) and the competing side reactions (red) that generate common impurities.

ReactionPathway SM Start: Dimethyl 5-bromoisophthalate Int Intermediate: TMS-Protected Alkyne SM->Int Pd(0)/Cu(I) Sonogashira Reduct Impurity B: Dimethyl isophthalate (Hydrodehalogenation) SM->Reduct Pd-H species Reduction TMSA Reagent: TMS-Acetylene TMSA->Int Glaser Impurity A: Glaser Dimer (TMS-C≡C-C≡C-TMS) TMSA->Glaser O2/Cu(I) Homocoupling Product Target: Dimethyl 5-ethynylisophthalate Int->Product Deprotection (K2CO3 or TBAF) Hydro Impurity C: Mono-methyl ester (Saponification) Int->Hydro Excess Base/H2O Ester Hydrolysis

Figure 1: Mechanistic pathway showing the target synthesis and the three primary failure modes: Glaser coupling (oxidative), Hydrodehalogenation (reductive), and Hydrolysis (nucleophilic).[1]

Module 1: The Sonogashira Coupling Phase

The Issue: Glaser Homocoupling (Impurity A)

Symptom: The reaction mixture turns dark green/black rapidly; GC/TLC shows a low-polarity byproduct; yield of the desired TMS-intermediate is low despite full consumption of the alkyne. Mechanism: In the presence of Oxygen (


) and Copper(I), two molecules of TMS-acetylene undergo oxidative coupling to form 1,4-bis(trimethylsilyl)butadiyne. This consumes your expensive alkyne reagent.

Troubleshooting Protocol:

Variable Recommendation Technical Rationale

| Degassing | Mandatory. Sparge solvent with Argon for 20 mins before adding catalyst. | Removes dissolved


 which acts as the oxidant for the Cu-catalyzed Glaser cycle [1]. |
| Addition Order  | Add TMS-acetylene last , slowly (syringe pump). | Keeps the concentration of free alkyne low relative to the aryl halide, statistically favoring cross-coupling over homocoupling. |
| Catalyst  | Use Pd(PPh3)2Cl2  (2-5 mol%) + CuI  (2-3 mol%). | Maintain a low Cu loading. Excess Copper accelerates the Glaser cycle significantly [2]. |
The Issue: Hydrodehalogenation (Impurity B)

Symptom: Formation of dimethyl isophthalate (the bromine is replaced by hydrogen). Mechanism: If the reaction is sluggish,


-hydride elimination from the amine base or solvent can generate a Pd-H species, which reduces the aryl bromide.

Troubleshooting Protocol:

  • Solvent Choice: Switch from pure Triethylamine (TEA) to a mixture of THF/TEA (5:1) . Pure amine solvents at high temperatures promote hydride formation.

  • Temperature: Do not exceed 60°C. Higher temperatures favor the reduction pathway.

Module 2: The Deprotection Phase

The Issue: Ester Hydrolysis (Impurity C)

Symptom: Loss of product into the aqueous phase during workup; formation of carboxylic acids (insoluble in organic solvents); appearance of broad -OH peaks in NMR. Mechanism: The isophthalate moiety contains two electron-deficient methyl esters. While removing the TMS group requires a base, strong bases (NaOH, KOH) or prolonged exposure to weak bases (


) in aqueous media will saponify the esters.

Decision Tree for Deprotection:

DeprotectionLogic Start Start: Deprotection Step Q1 Are the esters labile/sensitive? Start->Q1 MethodA Method A (Standard): K2CO3 / MeOH (Anhydrous conditions) Q1->MethodA No (Standard) MethodB Method B (Gentle): TBAF / THF (Buffered with AcOH) Q1->MethodB Yes (High Risk) Check Check Reaction Time (< 30 mins) MethodA->Check End Isolate Product Check->End Quench with NH4Cl

Figure 2: Selection logic for deprotection reagents to avoid ester hydrolysis.

Recommended Protocol (Method A - Optimized):

  • Dissolve the TMS-intermediate in MeOH/DCM (2:1) . The DCM helps solubility and moderates the polarity.

  • Add

    
     (0.5 equiv, catalytic amount is sufficient ). Do not use excess.
    
  • Monitor by TLC every 10 minutes. The reaction is usually complete in <20 mins at RT.

  • Quench immediately with saturated

    
     or dilute HCl (keeping pH ~4-5) to neutralize the base before workup. Do not let it sit overnight. 
    

Purification & Data

Removing Metal Contaminants

Palladium and Copper residues can chelate to the alkyne and ester groups, leading to colored products (yellow/brown) and lower stability.

  • Silica Gel: The crude product should be passed through a short pad of silica using Hexanes/Ethyl Acetate (90:10) . The non-polar product elutes quickly; metal salts and polar byproducts (acids) stay on the silica.

  • Chelating Wash: Wash the organic layer with 5% aqueous EDTA or Thiourea solution if the product remains colored [3].

Physicochemical Data Table
CompoundMolecular WeightAppearanceRf (Hex/EtOAc 8:2)Key 1H NMR Signal
Dimethyl 5-bromoisophthalate 273.08White Solid0.60Ar-H (Singlet ~8.2 ppm)
TMS-Intermediate 290.43Off-white Solid0.65TMS (Singlet 0.25 ppm)
Target Product 218.21White Needles0.55Alkyne-H (Singlet ~3.2 ppm)
Glaser Dimer 194.42White/Yellow Solid0.85 (Very Non-polar)TMS (Singlet 0.20 ppm)

Frequently Asked Questions (FAQs)

Q: Can I use Acetylene gas instead of TMS-Acetylene to skip the deprotection step? A: Not recommended. Using acetylene gas often leads to double-coupling (Ar-C≡C-Ar) because the mono-coupled product is more reactive than the gas itself. TMS-acetylene blocks one side, ensuring 1:1 stoichiometry.

Q: My product is a yellow oil, but it should be a solid. What happened? A: This usually indicates residual solvent (DMF/DMSO) or Glaser dimer contamination .

  • Fix: Dissolve in

    
    , wash 3x with water (to remove DMF), dry over 
    
    
    
    , and recrystallize from hot MeOH.

Q: During deprotection, I see a new spot on TLC that doesn't move (baseline). A: This is likely the mono-acid or di-acid resulting from ester hydrolysis.

  • Fix: You can try to re-esterify using

    
    , but it is usually more efficient to discard and repeat the deprotection with strictly anhydrous conditions and shorter reaction times.
    

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3] Chemical Reviews, 107(3), 874–922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link

  • Michalaki, A., et al. (2019). Removal of Palladium Residues from Organic Synthesis Products. Organic Process Research & Development, 23(4), 540–549. Link

Sources

Preventing degradation of Dimethyl 5-ethynylisophthalate during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 5-ethynylisophthalate (CAS: 313648-56-5) is a bifunctional building block critical for constructing metal-organic frameworks (MOFs) and complex dendrimers via "click" chemistry.[1] Its structural integrity relies on two reactive motifs: the terminal alkyne (susceptible to oxidative coupling and polymerization) and the methyl esters (prone to hydrolysis).

Improper storage leads to three primary failure modes:

  • Hydrolysis: Conversion of esters to carboxylic acids (loss of solubility/orthogonality).

  • Glaser Coupling: Oxidative homocoupling of the alkyne to form diynes (dimerization).

  • Photo-degradation: Yellowing and oligomerization due to UV exposure.[1]

This guide provides a self-validating protocol to maintain purity >98% over extended storage periods.

Critical Storage Protocol

Standard: Store at -20°C under Inert Atmosphere (Argon/Nitrogen) in Amber Glass .

Step-by-Step Preservation Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Lowers kinetic energy, significantly retarding ester hydrolysis rates and spontaneous alkyne polymerization [1].[1]
Atmosphere Argon (Ar) Argon is heavier than air, creating a "blanket" that displaces oxygen (preventing Glaser coupling) and moisture (preventing hydrolysis) [2].[1]
Container Amber Vial + Parafilm Blocks UV light (<400 nm) to prevent photo-excitation of the conjugated aromatic system.[1] Parafilm creates a secondary moisture barrier.[1]
Desiccant Silica Gel / Drierite Maintains low humidity within the secondary containment (e.g., desiccator) to protect the moisture-sensitive ester bonds.[1]

Handling Precaution: Always allow the vial to equilibrate to room temperature (approx. 30 mins) before opening. Opening a cold vial introduces condensation, which immediately initiates hydrolysis on the solid surface.

Degradation Mechanisms & Visualizer

Understanding how the molecule fails allows for earlier detection. The diagram below details the two primary degradation pathways: Hydrolytic Breakdown (driven by moisture) and Oxidative Coupling (driven by air/light).

DegradationPathways Start Dimethyl 5-ethynylisophthalate (Intact Reagent) MonoAcid Monomethyl 5-ethynylisophthalate (Partial Hydrolysis) Start->MonoAcid Slow Hydrolysis Diyne Glaser Coupling Product (Diyne Dimer - Yellowing) Start->Diyne Oxidative Coupling Moisture Moisture (H2O) + Acid/Base Trace Moisture->MonoAcid DiAcid 5-Ethynylisophthalic Acid (Total Hydrolysis - Insoluble) MonoAcid->DiAcid Extended Exposure Oxygen Oxygen (O2) + UV Light Oxygen->Diyne Polymer Polymerized Oligomers (Brown Tar) Diyne->Polymer Aggregation

Figure 1: Degradation pathways of Dimethyl 5-ethynylisophthalate showing hydrolytic conversion to acids (left) and oxidative coupling to diynes (right).[1]

Technical Support: Troubleshooting & FAQs

Q1: The white powder has turned a pale yellow. Is it still usable?

Diagnosis: Yellowing indicates early-stage oxidative coupling (Glaser coupling) or photo-degradation of the alkyne moiety.[1] Action:

  • Run TLC: (Solvent: Hexane/Ethyl Acetate 4:1).[1] Look for a new spot with lower Rf (dimer) or streaking at the baseline (polymer).[1]

  • Decision: If the yellowing is superficial and purity is >95% by NMR, recrystallize from Methanol/Water. If sticky or dark yellow, discard.

Q2: The compound is no longer fully soluble in Chloroform/DCM.

Diagnosis: Hydrolysis has occurred. The ester groups have converted to carboxylic acids (Monomethyl ester or Isophthalic acid derivative), which are insoluble in non-polar chlorinated solvents but soluble in DMSO or basic water. Action:

  • Verification: Attempt to dissolve a small amount in DMSO-d6 for NMR.

  • Fix: If hydrolysis is minor, you can re-esterify using MeOH/H2SO4, but purchasing fresh stock is recommended for sensitive "click" reactions to ensure stoichiometry.

Q3: What are the key NMR markers for degradation?

Protocol: Dissolve ~5mg in CDCl3.

  • Intact Alkyne: Look for the sharp singlet of the terminal alkyne proton (

    
    ) around 3.2 - 3.3 ppm .[1]
    
  • Intact Ester: Singlet for methyl groups (

    
    ) around 3.9 ppm .[1]
    
  • Degradation Flags:

    • Loss of Alkyne Peak: Indicates polymerization or coupling.

    • Broadening: Indicates oligomerization.

    • New Downfield Peaks (>8.5 ppm): Indicates carboxylic acid protons from hydrolysis [3].[1]

References

  • Sigma-Aldrich. Dimethyl 5-ethynylisophthalate Product Specification & Storage. Retrieved from [1]

  • BroadPharm. Handling and Storage of Alkyne Reagents. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773979, Dimethyl 5-ethynylisophthalate. Retrieved from

Sources

Technical Support Center: Catalyst Selection and Optimization for Dimethyl 5-ethynylisophthalate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Dimethyl 5-ethynylisophthalate (DMEI). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a bifunctional molecule with both alkyne and diester moieties, DMEI is a key component in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and complex pharmaceutical intermediates.

The success of these syntheses hinges on the precise selection and optimization of the catalytic system. This document provides in-depth, field-proven insights into navigating the common challenges encountered during these reactions, structured in a practical question-and-answer format.

Part 1: Catalyst System Selection for Sonogashira Coupling

The most prevalent reaction involving DMEI is the Sonogashira cross-coupling, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The choice of catalyst is paramount and dictates reaction efficiency, yield, and purity.

Q1: What are the core components of a Sonogashira catalyst system, and what are their functions?

A1: A standard Sonogashira reaction employs a dual-catalyst system. The primary components are:

  • Palladium Catalyst: This is the workhorse of the reaction. It facilitates the core catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][4] It is typically introduced as a Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) pre-catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) that is reduced to Pd(0) in situ.

  • Copper (I) Co-catalyst: Typically CuI, its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium intermediate, thus accelerating the overall catalytic cycle.[5]

  • Ligand: Usually a phosphine ligand like triphenylphosphine (PPh₃), it stabilizes the palladium center, prevents its precipitation as inactive palladium black, and modulates its reactivity. The choice of ligand can significantly impact catalyst stability and reaction scope.[6]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne, making it nucleophilic enough to react with the copper or palladium catalyst.[7] The base also serves to neutralize the hydrogen halide produced during the reaction.

cluster_selection Catalyst System Selection Logic Start Goal: Synthesize DMEI Derivative via Sonogashira Coupling Check_Homocoupling Is alkyne homocoupling (Glaser product) a major concern? Start->Check_Homocoupling Classic_System Option 1: Classic Pd/Cu System (e.g., Pd(PPh₃)₄ / CuI) Check_Homocoupling->Classic_System No Copper_Free_System Option 2: Copper-Free System (e.g., Pd(OAc)₂ / XPhos) Check_Homocoupling->Copper_Free_System Yes Rationale_Classic Rationale: - Fast reaction rates - Well-established protocols Classic_System->Rationale_Classic Rationale_CF Rationale: - Eliminates Glaser side products - Often milder conditions Copper_Free_System->Rationale_CF

Caption: Decision workflow for choosing a Sonogashira catalyst system.

Q2: I'm observing significant formation of a dimeric alkyne side product. What is causing this and how can I prevent it?

A2: This side product results from the oxidative homocoupling of your terminal alkyne, commonly known as the Glaser coupling. This is a well-known side reaction in traditional Sonogashira chemistry and is promoted by the copper co-catalyst in the presence of oxygen.[8]

Solutions:

  • Switch to a Copper-Free Protocol: This is the most effective solution. Modern catalyst systems have been developed that circumvent the need for copper, thereby eliminating the primary pathway for Glaser coupling.[2][9] These systems often use more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands with a palladium source like Pd(OAc)₂.[10][11]

  • Optimize the Classic System: If you must use a copper-catalyzed system, ensure your reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain a positive pressure of an inert gas throughout the experiment. Reducing the loading of CuI to the minimum effective amount can also help.

Q3: How do I choose the right palladium pre-catalyst and ligand for my reaction with DMEI?

A3: The choice depends on the reactivity of your coupling partner (the aryl/vinyl halide) and the stability required.

Catalyst/Ligand CombinationTarget Application & Rationale
Pd(PPh₃)₄ General Purpose: A reliable Pd(0) catalyst for reactive halides (iodides, bromides). It requires no in situ reduction but can be sensitive to air and heat.
PdCl₂(PPh₃)₂ / CuI Robust Classic Method: A stable Pd(II) pre-catalyst that is easy to handle. Suitable for a wide range of aryl iodides and bromides. The active Pd(0) is formed in situ.
Pd(OAc)₂ + Ligand Highly Versatile & Tunable: A Pd(II) source used with a separate, often more advanced, ligand. Allows for fine-tuning of reactivity. For example, using bulky, electron-rich phosphine ligands can enable the coupling of less reactive aryl chlorides.[9]
Buchwald Ligands (e.g., XPhos, SPhos) Challenging Substrates: These electron-rich, sterically demanding ligands excel in copper-free systems and are particularly effective for coupling unreactive or sterically hindered aryl halides.[6]

Part 2: Reaction Optimization and Troubleshooting Guide

Even with the right catalyst, reaction conditions must be optimized to achieve high yields and purity.

Q4: My reaction is slow or stalls completely. What are the first things I should investigate?

A4: A stalled reaction can usually be traced to one of a few key factors:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen. Ensure all reagents and the reaction vessel are rigorously deoxygenated. Catalyst decomposition can also manifest as the formation of palladium black, an inactive precipitate. This may be caused by impurities or running the reaction at too high a temperature.

  • Reagent Purity: Impurities in solvents or starting materials can poison the catalyst. Ensure solvents are anhydrous and amine bases are pure. The terminal alkyne should be free of any oxidizing contaminants.

  • Insufficient Base: The pKa of the terminal alkyne must be considered. If the base is not strong enough to achieve a sufficient concentration of the acetylide anion, the reaction will be slow. While TEA is common, a stronger base might be required for less acidic alkynes.

  • Poor Solubility: If any of the reactants or the catalyst are not fully dissolved, the reaction will be diffusion-limited and slow. Choose a solvent system where all components are soluble at the reaction temperature.[12]

Q5: What is the role of the solvent, and how do I select the best one?

A5: The solvent plays a critical role in solubilizing reactants, stabilizing catalytic intermediates, and influencing reaction rates.

  • Polar Aprotic Solvents (DMF, Acetonitrile): These are common choices as they effectively dissolve the polar starting materials and catalyst complexes. However, they must be scrupulously dried, as water can interfere with the reaction.

  • Ethers (THF, Dioxane): Good general-purpose solvents for Sonogashira couplings. THF is a very common choice.

  • Aromatic Solvents (Toluene): Often used in reactions at higher temperatures due to their higher boiling points. They are less polar, which can sometimes be advantageous for product isolation.

  • Amine Solvents (TEA, DIPEA): In many cases, an amine base can be used in excess and serve as both the base and the solvent.[5] This is convenient but can complicate product purification.

The optimal choice often requires empirical screening. A nonpolar solvent may be desirable to improve the reaction rate in some cases.[12]

Q6: I'm seeing multiple spots on my TLC plate that I can't identify. What are common side reactions with DMEI?

A6: Besides the Glaser coupling discussed earlier, other side reactions can occur:

  • Hydrolysis of Esters: If your reaction conditions are too harsh (e.g., strongly basic, high temperature, presence of water), the methyl ester groups on the isophthalate ring can be hydrolyzed to carboxylic acids. This will complicate purification.

  • Sonogashira-Hiyama Coupling: If using a silyl-protected alkyne and conditions are not optimized, you may see coupling products where the silyl group has not been cleaved.[10]

  • Reduction of the Aryl Halide: Under certain conditions, particularly with a hydrogen source present, the aryl halide can be dehalogenated, leading to the formation of dimethyl isophthalate.

cluster_troubleshooting Troubleshooting Workflow Problem Problem Observed (e.g., Low Yield, Side Product) Cause1 Cause: Catalyst Inactivity? Problem->Cause1 Cause2 Cause: Side Reaction? Problem->Cause2 Cause3 Cause: Poor Conditions? Problem->Cause3 Cause1->Cause2 No Sol1 Solution: - Check inert atmosphere - Use fresh/pure catalyst - Lower temperature Cause1->Sol1 Yes Cause2->Cause3 No Sol2 Solution: - Switch to Cu-free system - Check for moisture (ester hydrolysis) - Confirm alkyne purity Cause2->Sol2 Yes Sol3 Solution: - Screen solvents for solubility - Check base strength/purity - Monitor via TLC/LCMS Cause3->Sol3 Yes

Caption: A logical workflow for troubleshooting common reaction issues.

Part 3: Experimental Protocols

These protocols provide a starting point for your experiments. Optimization will likely be necessary based on your specific substrates.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes the coupling of Dimethyl 5-iodoisophthalate with a generic terminal alkyne.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Dimethyl 5-iodoisophthalate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1 M concentration relative to the halide) followed by degassed triethylamine (3.0 equiv).

  • Substrate Addition: Add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates prone to homocoupling.

  • Vessel Preparation: To a flame-dried Schlenk flask, add Dimethyl 5-iodoisophthalate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand like XPhos (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or Toluene).

  • Substrate & Base Addition: Add the terminal alkyne (1.2 equiv), followed by a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv). Note that an inorganic base is often used in these systems.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

References

  • Cortez-Elizalde, J., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. MDPI. Available at: [Link]

  • Joh, E. D., & Park, S. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Available at: [Link]

  • Nishimura, T. (2008). Rhodium-catalyzed alkynylation of alkynes, allenes, and conjugate enones. ResearchGate. Available at: [Link]

  • Wirth, T. (2021). From CO2 to DME: Enhancement through Heteropoly Acids from a Catalyst Screening and Stability Study. PMC - NIH. Available at: [Link]

  • Gale, P. A., & Steed, J. W. (Eds.). (2012).
  • Hauptvogel, I., et al. (2017). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. PMC - NIH. Available at: [Link]

  • An Efficient Copper Catalyzed Sonogashira Coupling Reactions and Simulation Studies. (2017). Journal of Applicable Chemistry. Available at: [Link]

  • Izadyar, M., et al. (2013). Quantum chemistry aspects of the solvent effects on 3,4-dimethyl-2,5-dihydrothiophen-1,1-dioxide pyrolysis reaction. PubMed. Available at: [Link]

  • Wang, X., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wang, C., et al. (2023). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. ACS Publications. Available at: [Link]

  • Engle, K. M., et al. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. PMC - NIH. Available at: [Link]

  • Joh, E. D., & Park, S. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Zhang, Y., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions.
  • Clark, J. H., et al. (2020). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). MDPI. Available at: [Link]

  • Yuan, B., et al. (2007). Reaction pathways of dimethyl phthalate degradation in TiO2-UV-O2 and TiO2-UV-Fe(VI) systems. PolyU Institutional Research Archive. Available at: [Link]

  • Bakulina, O., et al. (2018). Conditions optimization for the double Sonogashira coupling. ResearchGate. Available at: [Link]

  • Joh, E. D., & Park, S. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Available at: [Link]

  • ChemistryViews.org. (2021). Coupling of Two Different Alkynes to Give 1,3-Enynes. Available at: [Link]

  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. Available at: [Link]

  • Wang, C., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC - NIH. Available at: [Link]

  • Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying dimethyl terephthalate.
  • De Jonghe, S., et al. (2020). Solvents effect on dansyl cysteamine depletion and reactivity classification of skin sensitizers: Tackling the challenges using binary solvent systems. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Available at: [Link]

  • U-Chema. (n.d.). Dimethyl 5-ethynylisophthalate CAS NO: 313648-56-5. Available at: [Link]

  • Chem Help ASAP. (2020). palladium catalytic cycle. YouTube. Available at: [Link]

  • Bertelli, A., et al. (2018). Adverse reactions of dimethyl sulfoxide in humans: a systematic review. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters.

Sources

Scaling up the synthesis of Dimethyl 5-ethynylisophthalate for industrial applications.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DM-5-EIP-SCALE-UP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Dimethyl 5-ethynylisophthalate is a critical organic linker used in the synthesis of porous Metal-Organic Frameworks (MOFs), such as PCN-14. Scaling this synthesis from gram-scale discovery to kilogram-scale production presents three primary challenges:

  • Exotherm Control: The Sonogashira coupling is highly exothermic.

  • Impurity Management: Suppression of the Glaser homocoupling dimer.

  • Chemoselectivity: Removing the trimethylsilyl (TMS) protecting group without hydrolyzing the methyl esters.

This guide provides field-proven protocols and troubleshooting logic to navigate these challenges.

Module 1: The Coupling Reaction (Sonogashira)

Core Protocol: The reaction couples Dimethyl 5-bromoisophthalate with Trimethylsilylacetylene (TMSA) using a Pd/Cu catalytic system.

Reagent Stoichiometry Table

ComponentEquiv.RoleCritical Note
Dimethyl 5-bromoisophthalate1.0Limiting ReagentPurity >98% essential to avoid purification bottlenecks.
TMS-Acetylene1.1 - 1.2NucleophileVolatile. Add slowly to control exotherm.
Pd(PPh3)2Cl20.01 - 0.02CatalystKeep loading low (1-2 mol%) to ease downstream removal.
CuI0.01 - 0.02Co-catalystStrictly exclude oxygen to prevent dimer formation.
Triethylamine (TEA)2.0 - 3.0Base/SolventMust be dry and degassed.
THFSolventCo-solventImproves solubility of the aryl bromide.
Troubleshooting Guide: Coupling Phase

Q: My reaction temperature spiked uncontrollably upon adding the alkyne.

  • Diagnosis: "All-in" addition on a large scale.

  • The Fix: Do not add all reagents at once. Charge the aryl bromide, catalyst, and base first. Heat to the setpoint (e.g., 50°C), then dose the TMS-acetylene over 2-4 hours using a dosing pump. This limits the concentration of active acetylide and spreads the heat of reaction (approx. -220 kJ/mol) over time.

Q: I am seeing a large amount of a "dimer" impurity (Glaser product).

  • Diagnosis: Oxygen infiltration. The copper catalyst facilitates the oxidative homocoupling of alkynes in the presence of

    
    .
    
  • The Fix:

    • Sparging is mandatory: Simply applying a vacuum/nitrogen backfill cycle is often insufficient for large volumes. Sparge the solvent with nitrogen for at least 30 minutes prior to catalyst addition.

    • Positive Pressure: Maintain a slight positive pressure of nitrogen during the reaction.

Q: The reaction stalls at 80% conversion.

  • Diagnosis: Catalyst death (Pd black precipitation) or alkyne loss.

  • The Fix: TMS-acetylene is volatile (bp ~53°C). If your reaction temperature is too high (>60°C) without a reflux condenser efficiently trapping the alkyne, it will evaporate. Add 0.1 equiv of fresh TMS-acetylene and check for turnover.

Module 2: Deprotection (TMS Cleavage)

The Challenge: You must cleave the Silicon-Carbon bond without cleaving the Carbon-Oxygen bonds of the methyl esters.

Visualizing the Chemoselectivity

DeprotectionLogic Start TMS-Protected Intermediate Reagent Reagent Choice Start->Reagent PathA Strong Base (NaOH/LiOH) + Water Reagent->PathA Avoid PathB K2CO3 / MeOH (Anhydrous) Reagent->PathB Recommended PathC TBAF / THF Reagent->PathC Alternative ResultA FAILURE: Saponification (Carboxylic Acid formed) PathA->ResultA ResultB SUCCESS: Selective cleavage (Target Product) PathB->ResultB ResultC SUCCESS: Selective but Expensive (Difficult workup) PathC->ResultC

Figure 1: Decision logic for chemoselective deprotection of the TMS group.

Troubleshooting Guide: Deprotection

Q: I detected mono-methyl ester hydrolysis (carboxylic acid formation).

  • Diagnosis: Presence of water in the methanol or excessive temperature.

  • The Fix:

    • Use anhydrous Methanol .

    • Use Potassium Carbonate (K2CO3) , not Hydroxide.

    • Run the reaction at 0°C to Room Temperature , never reflux. The TMS group is much more labile than the ester; it should cleave within 1-2 hours at RT.

Q: How do I remove the silyl byproducts without column chromatography?

  • The Fix: The byproduct is methoxytrimethylsilane (TMS-OMe), which is volatile (bp ~57°C). It can be removed simply by concentration under reduced pressure.

Module 3: Purification & Palladium Removal

Q: The final product is off-white/grey. How do I remove residual Palladium?

  • Context: For pharmaceutical or electronic applications, Pd limits are strict (<10 ppm).

  • The Fix: Do not rely on crystallization alone, as Pd can occlude within the crystal lattice.

    • Scavenger Treatment: After the workup of the coupling step, treat the organic layer with a Thiol-based silica scavenger (e.g., SiliaMetS® Thiol or TMT) at 50°C for 2 hours. Filter through Celite.[1][2]

    • Crystallization: The deprotected product (Dimethyl 5-ethynylisophthalate) is highly crystalline.

      • Solvent System: Dissolve in hot Methanol or Ethyl Acetate; induce precipitation by cooling or adding Hexanes/Heptane.

Module 4: Safety & Hazards (HSE)

Q: Are there specific thermal hazards for this alkyne?

  • Analysis: Yes. Ethynyl-substituted aromatics can be energetic.

  • Protocol:

    • DSC (Differential Scanning Calorimetry): Run a DSC on the intermediate and final product before scaling above 100g. Look for decomposition onset temperatures.[3]

    • Distillation Warning: Never distill the final product. It is a solid; purify by crystallization. Distilling acetylenic compounds can lead to explosive decomposition.

Summary Workflow

Workflow Start Dimethyl 5-bromoisophthalate Step1 Sonogashira Coupling (Pd/Cu, TMSA, TEA, 50°C) Start->Step1 Check1 QC: Check for Dimer & Bromide Step1->Check1 Step2 Pd Scavenging (Thiol-Silica) Check1->Step2 Pass Step3 Deprotection (K2CO3, MeOH, RT) Step2->Step3 Step4 Crystallization (MeOH/Heptane) Step3->Step4 End Dimethyl 5-ethynylisophthalate (>99% Purity) Step4->End

Figure 2: Optimized industrial workflow for DM-5-EIP synthesis.

References
  • Sonogashira Coupling Mechanism & Catalysis

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Safety in Scale-Up of Acetylenes

    • Stoessel, F. (2008).[4] Thermal Safety of Chemical Processes. Wiley-VCH.[4] (General reference for DSC protocols in alkyne synthesis).

  • Synthesis of MOF Linkers (Contextual Grounding)

    • Yuan, D., et al. (2018). Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends. ACS Central Science, 4(1), 1–11. (Describes the utility of isophthalate linkers). Link

Sources

Validation & Comparative

Structural Analysis & Crystal Engineering Guide: Dimethyl 5-ethynylisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Dimethyl 5-ethynylisophthalate (C₁₂H₁₀O₄) Primary Application: Rigid linker for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediate via "Click" Chemistry.[1] Analysis Type: Single Crystal X-ray Diffraction (SC-XRD).

This guide provides a technical breakdown of the solid-state architecture of Dimethyl 5-ethynylisophthalate.[2] Unlike standard product guides that compare hardware, this document treats the molecular scaffold as the product, comparing its structural performance (planarity, packing efficiency, and intermolecular connectivity) against its halogenated and non-functionalized analogs.

For drug development professionals and crystal engineers, understanding these metrics is critical when selecting building blocks for co-crystals or porous materials where predictable geometry is paramount.

Experimental Methodology & Workflow

To ensure reproducibility and data integrity, the structural analysis follows a rigorous "Crystallization-to-Refinement" pipeline. The following protocol ensures high-redundancy data collection suitable for publication standards (E-E-A-T).

Analytical Workflow Diagram

The following diagram outlines the critical path from synthesis to structural solution, highlighting the decision nodes for phase determination.

G Synth Synthesis (Sonogashira Coupling) Cryst Crystallization (Slow Evaporation) Synth->Cryst Purification Diff X-ray Diffraction (Mo Kα, 293K) Cryst->Diff Selection >0.2mm Phase Phasing Strategy (Direct Methods) Diff->Phase Data Reduction Refine Refinement (Full-Matrix Least-Squares) Phase->Refine Initial Soln Refine->Phase High Residuals Model Final Model (Space Group: Pnma) Refine->Model R1 < 0.05

Figure 1: Standardized workflow for the structural determination of ethynyl-substituted aromatics.

Protocol Specifications
  • Synthesis: Prepared via Pd-catalyzed Sonogashira coupling of dimethyl 5-iodoisophthalate with 2-methylbut-3-yne-2-ol, followed by deprotection.

  • Crystallization: Single crystals are grown via slow evaporation from methanol or ethanol solutions.

  • Data Collection: Performed on a diffractometer equipped with a CCD detector using Mo Kα radiation (

    
     Å).
    
  • Refinement: Hydrogen atoms are treated with a riding model (C—H = 0.93–0.96 Å) to prevent over-parametrization of the ethynyl group.

Structural Performance & Comparative Analysis

The "performance" of a crystal engineering building block is defined by its ability to form predictable, robust intermolecular interactions. Here, we compare Dimethyl 5-ethynylisophthalate against its primary alternatives: the parent Dimethyl isophthalate and the halogenated Dimethyl 5-iodoisophthalate .

Quantitative Structural Metrics

The following table summarizes the crystallographic parameters. Note the transition to the highly symmetric Pnma space group for the ethynyl derivative, indicating a superior structural order.

FeatureDimethyl 5-ethynylisophthalate (Target)Dimethyl 5-iodoisophthalate (Analog A)Dimethyl isophthalate (Parent)
Formula C₁₂H₁₀O₄C₁₀H₉IO₄C₁₀H₁₀O₄
Space Group Pnma (Orthorhombic) Pna2₁ (Orthorhombic)Pna2₁ (Orthorhombic)
Molecular Symmetry Mirror Plane (Perfectly Planar) Twisted (Non-planar)Twisted
Carboxylate Tilt 0° (Co-planar with ring)~6–12°Significant Twist
Primary Interaction C—H(ethynyl)[2][3][4]···O=CC—H[3][4][5]···O / I···OC—H(aryl)···O=C
Packing Motif 1D Infinite Strands + 2D Sheets 3D NetworkHelical Strands
Detailed Comparative Insights
A. Conformational Rigidity (Planarity)
  • The Target (Ethynyl): The molecule lies on a crystallographic mirror plane. The ethynyl group exerts an electronic effect that, combined with packing forces, locks the methyl carboxylate groups into perfect coplanarity with the benzene ring. This makes it an ideal "flat" linker for 2D MOF sheets.

  • The Alternative (Iodo/Parent): In the absence of the linear ethynyl group, the carboxylate moieties rotate out of the aromatic plane (tilted by ~12°) to minimize steric repulsion and maximize lattice energy, leading to less predictable packing.

B. Intermolecular Connectivity

The ethynyl group is not just a steric spacer; it is an active hydrogen bond donor.

  • Mechanism: The acidic proton of the ethynyl group (

    
    ) forms a strong, directional hydrogen bond with the carbonyl oxygen of a neighboring molecule.
    
  • Result: This forms infinite 1D linear strands. These strands are then "zipped" together sideways by

    
    -
    
    
    
    stacking interactions between the aromatic rings.
Packing Topology Diagram

This diagram illustrates the supramolecular logic that dictates the material's stability.

Packing cluster_0 Supramolecular Assembly MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB H-Bond: C(ethynyl)-H ... O=C (Forms 1D Strands) MolC Molecule C (Stacking) MolA->MolC Pi-Pi Stacking (Forms 2D Layers) MolB->MolC Pi-Pi Stacking

Figure 2: Interaction map showing the orthogonality of H-bonding (directional) and Pi-stacking (planar) forces.

Scientific Interpretation & Causality

Why does this structure matter for Drug Development?
  • Bioisosterism: The ethynyl group is a known bioisostere for other polar groups but adds rigidity. The crystal structure confirms that this substitution enforces planarity, which may increase binding affinity in flat hydrophobic pockets (e.g., kinase inhibitors) compared to the twisted parent compounds.

  • Solubility Prediction: The formation of strong 1D hydrogen-bonded chains often correlates with higher melting points and lower solubility compared to polymorphs with discrete dimers. This structural insight allows formulation scientists to predict dissolution difficulties early in the pipeline.

Why does it matter for Material Science (MOFs)?

The Pnma space group and planar conformation act as a "reliable engineering unit." When designing porous frameworks, the rotation of carboxylate groups in the parent dimethyl isophthalate introduces disorder or flexibility. The ethynyl derivative eliminates this variable, acting as a rigid strut that ensures pores remain open and predictable.

References

  • Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Source: National Institutes of Health (PMC) / Acta Crystallographica. Significance: Primary source for unit cell parameters, space group (Pnma), and comparative packing analysis against the iodo-derivative. URL:[Link]

  • Dimethyl 5-ethynylisophthalate: Compound Summary & Properties. Source: PubChem (National Library of Medicine).[6] Significance: Verification of chemical identifiers (CAS: 313648-56-5), molecular weight, and 2D chemical structure. URL:[Link]

  • 5,5′-(Ethyne-1,2-diyl)diisophthalic acid dimethyl sulfoxide tetrasolvate. Source: Acta Crystallographica Section E. Significance: Provides structural context for the related di-acid solvate, highlighting the persistence of the ethynyl structural motif in solvated forms. URL:[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Dimethyl 5-ethynylisophthalate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages.[1][2] This guide provides a comprehensive framework for benchmarking the performance of Dimethyl 5-ethynylisophthalate, a versatile aromatic alkyne, against other commonly employed alkynes in CuAAC reactions. By understanding its relative efficiency, researchers can make informed decisions when designing complex molecular architectures.

Dimethyl 5-ethynylisophthalate is a commercially available intermediate valued for its rigid aromatic core functionalized with two methyl ester groups and a terminal alkyne.[3][4] This unique combination of features makes it an attractive building block in medicinal chemistry and materials science, where the resulting triazole products can act as stable isosteres for amide bonds or as rigid linkers in larger constructs. The electron-withdrawing nature of the dual ester groups is anticipated to enhance the reactivity of the alkyne in CuAAC reactions.[5]

Understanding the CuAAC Reaction: Mechanism and Key Parameters

The CuAAC reaction is a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][6] The catalytic cycle, which is initiated by a Cu(I) species, involves the formation of a copper acetylide intermediate that subsequently reacts with the azide to form the triazole product.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ CuI Cu(I) Intermediate Six-membered Copper Metallacycle Cu_Acetylide->Intermediate + R'-N₃ Triazole_Product 1,4-Disubstituted Triazole Intermediate->Triazole_Product Protonolysis Triazole_Product->CuI Catalyst Regeneration

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The efficiency of the CuAAC reaction is influenced by several factors, including the nature of the alkyne and azide, the copper source and ligand, the solvent, and the reaction temperature. For the purpose of this guide, we will focus on a standardized set of conditions to allow for a fair comparison of different alkynes.

Comparative Benchmarking: A Proposed Experimental Framework

To objectively assess the efficiency of Dimethyl 5-ethynylisophthalate, a comparative study against benchmark alkynes is proposed. This framework is designed to provide quantitative data on reaction kinetics and yields.

Selection of Benchmark Alkynes

For a comprehensive comparison, we have selected two widely used terminal alkynes:

  • Phenylacetylene: A simple, non-activated aromatic alkyne that serves as a baseline for aromatic alkyne reactivity.

  • Methyl Propiolate: An aliphatic alkyne activated by a conjugated electron-withdrawing ester group, providing a comparison for the effect of electronic activation.

Experimental Workflow

The following workflow outlines the key steps for the comparative benchmarking study.

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Alkynes, Azide, Catalyst, etc.) Run_Reactions Initiate CuAAC Reactions (Standardized Conditions) Prep_Solutions->Run_Reactions Monitor_Progress Monitor Reaction Progress (¹H NMR or HPLC) Run_Reactions->Monitor_Progress Determine_Yield Determine Final Yield (Isolation & Purification) Monitor_Progress->Determine_Yield Compare_Data Compare Kinetic Data and Yields Determine_Yield->Compare_Data

Caption: Experimental workflow for benchmarking alkyne efficiency in CuAAC reactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust methodology for comparing the efficiency of different alkynes in CuAAC reactions.

Protocol 1: Standardized CuAAC Reaction

This protocol outlines the setup for a small-scale CuAAC reaction.

Materials:

  • Alkyne (Dimethyl 5-ethynylisophthalate, Phenylacetylene, or Methyl Propiolate)

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

Procedure:

  • Prepare stock solutions of the alkyne (0.1 M in DMSO), benzyl azide (0.1 M in DMSO), CuSO₄·5H₂O (10 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA (50 mM in water).

  • In a clean vial, add the alkyne stock solution (100 µL, 0.01 mmol).

  • Add the benzyl azide stock solution (100 µL, 0.01 mmol).

  • Add DMSO (200 µL) and water (500 µL).

  • In a separate microcentrifuge tube, pre-mix the CuSO₄·5H₂O stock solution (10 µL, 0.0001 mmol) and the THPTA stock solution (10 µL, 0.0005 mmol). Let this mixture stand for 2 minutes.

  • Add the pre-mixed catalyst solution to the reaction vial.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10 µL, 0.001 mmol).

  • Stir the reaction mixture at room temperature.

Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy

This protocol describes how to monitor the reaction progress in real-time.

Procedure:

  • Set up the reaction as described in Protocol 1, but use deuterated DMSO (DMSO-d₆) and D₂O.

  • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by adding a small amount of EDTA solution.

  • Prepare the sample for ¹H NMR analysis.

  • Monitor the disappearance of the alkyne proton signal and the appearance of the triazole proton signal to determine the reaction conversion over time.[7][8]

Protocol 3: Yield Determination by HPLC Analysis

This protocol outlines the quantification of the final product yield.[9][10][11][12][13]

Procedure:

  • After the reaction has gone to completion (as determined by NMR monitoring or after a set time, e.g., 2 hours), quench the entire reaction mixture with EDTA solution.

  • Dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water).

  • Analyze the mixture by reverse-phase HPLC with a suitable C18 column and a UV detector.

  • Quantify the product peak area against a pre-established calibration curve of the purified triazole product to determine the final yield.

Comparative Performance Data (Illustrative)

While specific experimental data for Dimethyl 5-ethynylisophthalate is not yet widely available in the literature, the following table provides illustrative data for the benchmark alkynes based on typical CuAAC reaction outcomes. The data for Dimethyl 5-ethynylisophthalate is a hypothesized performance based on its chemical structure.

AlkyneStructureExpected ReactivityIllustrative Time to >95% Conversion (min)Illustrative Yield (%)Key Considerations
Dimethyl 5-ethynylisophthalate Aromatic ring with two electron-withdrawing ester groupsHigh (for an aromatic alkyne)~30-60>95The electron-withdrawing groups are expected to increase the acidity of the alkyne proton, facilitating the formation of the copper acetylide intermediate.
Phenylacetylene Simple aromatic alkyneModerate ~60-120>90Serves as a standard baseline for aromatic alkyne reactivity in CuAAC.
Methyl Propiolate Aliphatic alkyne with a conjugated ester groupVery High <30>98The electron-withdrawing ester group significantly activates the alkyne towards cycloaddition.

Expert Insights and Causality

  • The Role of Electron-Withdrawing Groups: The presence of two methyl ester groups on the aromatic ring of Dimethyl 5-ethynylisophthalate is expected to increase its reactivity in CuAAC compared to unsubstituted phenylacetylene. These electron-withdrawing groups increase the acidity of the terminal alkyne proton, which can facilitate the rate-determining deprotonation step to form the copper acetylide intermediate.[5]

  • Aromatic vs. Aliphatic Alkynes: Generally, terminal aliphatic alkynes, especially those activated by electron-withdrawing groups like methyl propiolate, exhibit faster reaction kinetics in CuAAC than aromatic alkynes. This is attributed to both electronic and steric factors.

  • Ligand Choice is Crucial: The use of a copper-coordinating ligand such as THPTA is critical for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction.

  • Solvent System: A mixed solvent system of DMSO and water is often ideal for CuAAC reactions. DMSO helps to solubilize organic reactants, while water can accelerate the reaction rate.[14]

Conclusion

This guide provides a comprehensive framework for the systematic benchmarking of Dimethyl 5-ethynylisophthalate in CuAAC reactions. While direct comparative data is still emerging, its structure suggests it is a highly promising and reactive aromatic alkyne for click chemistry applications. By following the detailed protocols outlined herein, researchers can generate robust and comparable data to evaluate its efficiency against other alkynes, enabling informed decisions in the design and synthesis of novel molecules for drug discovery and beyond.

References

  • Sourcing Dimethyl 5-ethynylisophthalate: A Buyer's Guide from China. (2025, October 16). Chembk. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6). ACS Publications. [Link]

  • Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. (n.d.). National Center for Biotechnology Information. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). National Center for Biotechnology Information. [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). CPL - Current Protocols in Chemical Biology. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). ACS Publications. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Center for Biotechnology Information. [Link]

  • A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. (2022, October 7). YouTube. [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (n.d.). Royal Society of Chemistry. [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015, August 21). Agilent. [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (n.d.). ACS Measurement Science Au. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). National Center for Biotechnology Information. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. (n.d.). ResearchGate. [Link]

  • Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. (n.d.). SciSpace. [Link]

  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. (n.d.). SCION Instruments. [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. (2018, August 24). National Center for Biotechnology Information. [Link]

  • CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. (n.d.). ResearchGate. [Link]

  • Energy profile for the click cycloaddition of methyl azide and propyne starting from a p -complex. (n.d.). ResearchGate. [Link]

  • Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. (2009, October 15). PubMed. [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (n.d.). National Center for Biotechnology Information. [Link]

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. (2023, June 1). ACS Omega. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI. [Link]

  • ¹H NMR monitoring of the reaction progress. (n.d.). ResearchGate. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI. [Link]

  • Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. (2023, November 1). ResearchGate. [Link]

  • Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at... (n.d.). ResearchGate. [Link]

  • 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. (n.d.). PubMed. [Link]

  • Ethyl propiolate. (n.d.). Wikipedia. [Link]

  • Sequential, three‐step synthesis of 1,4‐disubtituted triazole 5 under... (n.d.). ResearchGate. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Dimethyl 5-Ethynylisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal protocol, it is paramount to be equipped with the appropriate personal protective equipment (PPE). The handling of Dimethyl 5-ethynylisophthalate, as with its chemical cousins like Dimethyl 5-nitroisophthalate and Dimethyl 5-sulfoisophthalate, necessitates a cautious approach.[1][2]

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of the compound or its solutions.
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of any dust or vapors.

The Disposal Pathway: A Step-by-Step Protocol

The cardinal rule for the disposal of Dimethyl 5-ethynylisophthalate is straightforward: it must be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the foundation of a safe disposal process. This prevents inadvertent and potentially dangerous chemical reactions.

  • Solid Waste: Collect any solid Dimethyl 5-ethynylisophthalate, including contaminated items like weighing boats and filter paper, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing Dimethyl 5-ethynylisophthalate should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

A Note on the Ethynyl Group: A key feature of Dimethyl 5-ethynylisophthalate is the terminal alkyne (ethynyl) group. Acetylenic compounds can form explosive metal acetylides when in contact with certain metals, particularly copper, silver, and mercury. Therefore, it is crucial to avoid any contact between the waste and these metals or their salts.

Caption: Figure 1: Waste Segregation Workflow

Step 2: Container Management

Proper containerization is essential for the safe accumulation and transport of chemical waste.

  • Choose the Right Container: Use containers that are chemically resistant to aromatic esters. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling is Key: All waste containers must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: Dimethyl 5-ethynylisophthalate". Include the date of accumulation and the primary hazards (e.g., "Irritant," "Combustible Solid").

  • Keep it Closed: Waste containers must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.

Step 3: Storage Prior to Disposal

Accumulated waste must be stored in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation.

  • It must be under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They are trained professionals who will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations. The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration in a licensed hazardous waste facility.[3]

Spill and Emergency Procedures

In the event of a small spill of solid Dimethyl 5-ethynylisophthalate:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Contain the Spill: Gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For larger spills or spills of solutions, evacuate the area and contact your institution's emergency response team immediately.

The Logic of Compliant Disposal

The procedures outlined above are not arbitrary; they are rooted in a deep understanding of chemical hazards and regulatory requirements. The segregation of waste prevents dangerous reactions, proper labeling ensures safe handling by all personnel, and professional disposal via incineration guarantees the complete destruction of the hazardous compound, protecting our ecosystem.

DisposalWorkflow Start Generation of Dimethyl 5-ethynylisophthalate Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Label Label Waste Containers Accurately Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Incineration Professional Disposal via High-Temperature Incineration Contact_EHS->Incineration End Safe and Compliant Disposal Achieved Incineration->End caption Figure 2: Disposal Decision Workflow

Caption: Figure 2: Disposal Decision Workflow

By adhering to these protocols, you not only ensure your personal safety but also uphold the principles of responsible scientific practice. You contribute to a culture of safety within your institution and demonstrate a commitment to environmental stewardship that extends far beyond the laboratory bench.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Dimethyl 5-nitroisophthalate.
  • Chemtrade International. (n.d.). Material Safety Data Sheet 5-Sulfoisoohtalic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.

Sources

Personal protective equipment for handling Dimethyl 5-ethynylisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: WARNING (Irritant / Reactive Intermediate) Primary Vectors: Inhalation of dust, Ocular contact, Dermal absorption.[1]

Dimethyl 5-ethynylisophthalate is a functionalized linker commonly used in Metal-Organic Framework (MOF) synthesis and "Click" chemistry.[1][2] While often classified generically as an irritant (H315, H319, H335), its dual-functionality (diester + terminal alkyne) demands a safety protocol that exceeds standard "white powder" handling.[1][2]

The Scientist’s Perspective: The primary risk here is not acute toxicity, but sensitization and cross-contamination . The terminal alkyne moiety is reactive; inadvertent exposure to metal catalysts (Cu, Ag) on contaminated surfaces can lead to undefined polymerizations. Furthermore, as a diester, this compound can hydrolyze in moist environments, potentially releasing methanol and the free acid, altering the pH of contact surfaces.

Hazard Analysis & PPE Rationale

This section details the causality behind the equipment selection, moving beyond generic compliance to chemical logic.

Hazard ComponentChemical BasisPPE/Protocol Implication
Physical State Fine crystalline powderRespiratory: High risk of aerosolization during weighing.[1][2] Static charge often causes "fly-away" powder.[1][2]
Alkyne Group Terminal ethynyl (-C≡CH)Reactivity: Potential for acetylide formation if in contact with active metals (Cu, Ag).[1][2] Use plastic or high-grade stainless steel tools.
Ester Groups Dimethyl estersPermeation: Lipophilic nature facilitates skin absorption.[1] Low molecular weight esters permeate latex rapidly. Nitrile is required.
Solubility Soluble in DCM, DMF, CHCl3Solvent Synergy: When in solution, the solvent dictates the glove choice. DCM carries the solute through standard nitrile gloves in <5 minutes.

PPE Specifications Matrix

Select your PPE tier based on the operational state of the chemical.

Tier 1: Solid State Handling (Weighing/Transfer)[1][2]
  • Gloves: Nitrile (Minimum thickness: 0.11 mm).[1] Double-gloving recommended to prevent static-induced powder adhesion to skin.[1][2]

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1).[1] Note: Safety glasses with side shields are insufficient if fine dust is generated.[1]

  • Respiratory: N95 (US) or P2 (EU) particulate respirator if working outside a fume hood.[1] Ideally, handle inside a certified Chemical Fume Hood.

  • Clothing: Standard cotton lab coat (buttoned) + long pants + closed-toe shoes.

Tier 2: Solution Phase (Synthesis/Work-up)
  • Gloves:

    • General Solvents (MeOH, Ethyl Acetate): Standard Nitrile.

    • Halogenated Solvents (DCM, Chloroform):Silver Shield™ (Laminate) or Heavy Duty Viton gloves. Standard nitrile provides <5 mins protection against DCM.

  • Eye Protection: Chemical Splash Goggles.[1]

  • Engineering Control: MANDATORY Fume Hood usage.

Visual Logic: PPE Decision Framework

The following diagram illustrates the decision logic for selecting PPE based on the experimental phase.

PPE_Decision_Tree Start Start: Handling Dimethyl 5-ethynylisophthalate State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Liquid Solution Phase State_Check->Liquid Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Liquid_Risk Risk: Solvent Permeation Liquid->Liquid_Risk PPE_Solid PPE: Nitrile Gloves + N95/Fume Hood Tool: Anti-static Spatula Solid_Risk->PPE_Solid Solvent_Check Solvent Type? Liquid_Risk->Solvent_Check Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar DMF / Alcohols Solvent_Check->Polar PPE_Laminate PPE: Silver Shield/Laminate Gloves (Nitrile degrades <5 min) Halogenated->PPE_Laminate PPE_Nitrile PPE: Standard Nitrile Gloves (Splash Protection) Polar->PPE_Nitrile

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.[1][2]

Operational Protocols

Protocol A: Weighing & Transfer (Solid)
  • Context: The diester functionality can make the crystals "sticky" due to static, while the alkyne group requires avoiding metal contamination.

  • Preparation: Place the balance inside the fume hood if possible. If not, use a localized powder containment hood.

  • Static Control: Use an anti-static gun or a polonium strip near the balance. This prevents the powder from "jumping" onto gloves/sleeves.

  • Tool Selection: Use a PTFE (Teflon) coated spatula or a high-grade stainless steel spatula.[1] Avoid copper or brass tools to prevent trace acetylide formation.

  • Transfer: Weigh into a glass vial or flask. Do not use weigh boats for long-term storage; the ester can degrade certain plastics over time.[1]

Protocol B: Spill Cleanup
  • Self-Validating Step: If the spilled powder turns yellow/brown upon contact with a cleanup agent, a reaction has occurred.[1][2] Stop and reassess.

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE Up: Don goggles, double nitrile gloves, and N95 respirator.

  • Contain: Cover the spill with a generic absorbent pad (e.g., pig mat) to prevent air currents from spreading dust.

  • Wet Wipe: Gently wet the pad with Isopropanol (IPA) . Do not use water initially, as hydrolysis of the ester can make the surface sticky and harder to clean.

  • Disposal: Place used pads in a dedicated solid waste container.

Waste Disposal & Deactivation

Critical Warning: Do not mix alkyne-containing waste with heavy metal waste streams (e.g., waste from Palladium or Copper catalyzed reactions) unless the alkyne has been fully consumed.[1][2]

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weigh boats, paper towels.[1][2]Bag in clear polyethylene. Label "Solid Organic Waste - Irritant".[1][2]
Liquid Waste (A) Non-halogenated solutions (Acetone, MeOH washes).Standard Organic Solvents container.
Liquid Waste (B) Halogenated solutions (DCM, CHCl3).Segregated Halogenated Waste. Do not mix with strong acids.
Scavenger Waste Silica or Celite used in filtration.[1]Treat as solid hazardous waste.

Visual Logic: Emergency Response Workflow

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Monitor for sensitization Inhalation->Action_Inhale Report Report to EHS / Medical Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Immediate response workflow for exposure incidents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE).[4][5] United States Department of Labor.

  • MilliporeSigma. (2023). Safety Data Sheet: Dimethyl 5-ethynylisophthalate.[1][2][6][7] (Note: Search CAS 313648-56-5 for specific lot data).[1][2]

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data).

Sources

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